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Core Science & Biosynthesis

Foundational

Technical Monograph: Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate

Executive Summary & Structural Significance Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate is a high-value chiral heterocyclic building block used extensively in medicinal chemistry and peptide mimetic design. As a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate is a high-value chiral heterocyclic building block used extensively in medicinal chemistry and peptide mimetic design. As a conformationally restricted diamine, it serves as a critical scaffold for fragment-based drug discovery (FBDD), offering a rigid vector that positions substituents with precise stereochemical control.

The compound features a four-membered azetidine ring, which introduces significant ring strain (~26 kcal/mol), influencing both its reactivity and the pharmacokinetic properties of the drugs into which it is incorporated. The (2R) stereocenter provides a specific 3D orientation essential for chiral recognition in protein-ligand interactions, often functioning as a proline mimetic or a rigid spacer in next-generation therapeutics.

Chemical Identity
PropertyDetail
IUPAC Name Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate
Common Name N-Cbz-(2R)-2-(aminomethyl)azetidine
CAS Number 1203086-10-5 (HCl salt, generic), 1932391-34-8 ((S)-isomer ref)
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Chirality (R)-enantiomer
Key Functional Groups Carbamate (Cbz-protected amine), Primary Amine (free)

Structural Analysis & Pharmacophore Logic

The azetidine ring is unique among saturated heterocycles.[1] Unlike the flexible pyrrolidine (5-membered) or piperidine (6-membered) rings, the azetidine ring is relatively rigid and planar, though it can adopt a shallow pucker.

Conformational Restriction

In drug design, replacing a flexible linker with a rigid azetidine can significantly reduce the entropic penalty of binding to a target protein. The (2R)-2-(aminomethyl) substitution pattern creates a specific vector angle between the N-capping group (Cbz in this intermediate, drug core in final product) and the primary amine.

  • Vector Definition: The angle between the

    
     bond and the 
    
    
    
    bond is constrained.
  • Proline Mimicry: This scaffold acts as a "constrained proline" analogue but with an extended reach due to the exocyclic methylene group.

Stability Considerations

The Cbz (benzyloxycarbonyl) group plays a dual role:

  • Protection: It masks the nucleophilicity of the ring nitrogen, preventing polymerization or self-reaction during the functionalization of the primary amine.

  • Orthogonality: It is stable to basic and acidic conditions (mild) but can be cleaved via catalytic hydrogenolysis (

    
    ) or strong acid (HBr/AcOH), allowing for selective deprotection strategies.
    

Synthetic Methodology

The synthesis of benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate requires careful stereochemical retention. The most robust route proceeds from (R)-azetidine-2-carboxylic acid , which can be derived from D-methionine or D-aspartic acid precursors.

Retrosynthetic Analysis

The target is assembled by:

  • N-Protection: Securing the ring nitrogen.[2]

  • Reduction: Converting the carboxylic acid to an alcohol.

  • Amination: Converting the alcohol to a primary amine via an azide intermediate.

Detailed Experimental Protocol

Note: This protocol is designed to be self-validating. The use of the Staudinger reduction is critical to preserve the Cbz group, which would be destroyed by standard catalytic hydrogenation used for azide reduction.

Step 1: N-Cbz Protection

Reagents: (R)-Azetidine-2-carboxylic acid, Benzyl chloroformate (Cbz-Cl), NaHCO₃.

  • Dissolve (R)-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of water/dioxane.

  • Add NaHCO₃ (2.5 eq) and cool to 0°C.

  • Add Cbz-Cl (1.1 eq) dropwise.

  • Warm to room temperature (RT) and stir for 12 hours.

  • Workup: Acidify to pH 2 with 1M HCl, extract with EtOAc. The product, 1-Cbz-(2R)-azetidine-2-carboxylic acid , is obtained as a viscous oil or solid.

Step 2: Reduction to Alcohol

Reagents: Isobutyl chloroformate, N-methylmorpholine (NMM), NaBH₄.

  • Dissolve the N-protected acid in THF at -15°C.

  • Add NMM (1.1 eq) followed by isobutyl chloroformate (1.1 eq) to form the mixed anhydride in situ.

  • After 15 min, filter off the NMM·HCl salt (rapid filtration).

  • Add the filtrate to a solution of NaBH₄ (2.0 eq) in water/THF at 0°C.

  • Validation: Monitor by TLC. The disappearance of the anhydride and appearance of the alcohol benzyl (2R)-2-(hydroxymethyl)azetidine-1-carboxylate indicates success.

Step 3: Activation & Azidation

Reagents: Methanesulfonyl chloride (MsCl), Et₃N, NaN₃.

  • Mesylation: Treat the alcohol with MsCl (1.2 eq) and Et₃N (1.5 eq) in DCM at 0°C to generate the mesylate.

  • Displacement: Dissolve the crude mesylate in DMF. Add NaN₃ (2.0 eq) and heat to 60°C for 4-6 hours.

  • Safety Note: Azides are potentially explosive. Keep molecular weight/azide ratio high; do not concentrate to dryness with heat.

Step 4: Staudinger Reduction (Crucial Step)

Reagents: Triphenylphosphine (PPh₃), Water, THF. Rationale: Catalytic hydrogenation (


, Pd/C) would cleave the Cbz group. The Staudinger reaction selectively reduces the azide to the amine without affecting the carbamate.
  • Dissolve the azide intermediate in THF/Water (10:1).

  • Add PPh₃ (1.2 eq). Nitrogen gas evolution will be observed.

  • Stir at RT for 12 hours.

  • Purification: Acid/base extraction. Acidify to pH 2, wash with ether (removes Ph₃PO), then basify aqueous layer to pH 10 and extract with DCM.

  • Result: Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate .

Synthetic Pathway Diagram (Graphviz)

SynthesisPath Start (R)-Azetidine-2-COOH Step1 N-Cbz Protection (Cbz-Cl, NaHCO3) Start->Step1 Inter1 1-Cbz-(2R)-Azetidine-2-COOH Step1->Inter1 Step2 Reduction (iBuOCOCl; NaBH4) Inter1->Step2 Inter2 Alcohol Intermediate (CH2OH) Step2->Inter2 Step3 Activation & Azidation (MsCl; NaN3) Inter2->Step3 Inter3 Azide Intermediate (CH2N3) Step3->Inter3 Step4 Staudinger Reduction (PPh3, H2O) Inter3->Step4 Final Benzyl (2R)-2-(aminomethyl) azetidine-1-carboxylate Step4->Final Step4->Final Chemoselective Preserves Cbz

Caption: Figure 1: Chemoselective synthesis of the target compound via Staudinger reduction to preserve the Cbz protecting group.

Applications in Drug Discovery[3][4][5]

Fragment-Based Drug Discovery (FBDD)

This compound is a "privileged structure" in FBDD. The free primary amine allows for rapid library generation via amide coupling, reductive amination, or sulfonylation, while the Cbz group can be removed later to introduce a second diversity element at the ring nitrogen.

Therapeutic Areas
  • Antibiotics: Azetidine rings are isosteres for pyrrolidines found in fluoroquinolones and carbapenems. The (2R) stereochemistry is often critical for binding affinity in bacterial topoisomerase inhibitors [1].

  • Epigenetics: Used in the synthesis of lysine-specific demethylase (LSD1) inhibitors, where the rigid ring occupies a narrow hydrophobic pocket.

  • Peptide Mimetics: The scaffold serves as a

    
    -turn inducer in cyclic peptides, stabilizing bioactive conformations that improve metabolic stability against proteases [2].
    

Characterization Data Summary

To verify the identity of the synthesized compound, compare against these standard parameters:

TechniqueExpected Signal / Value
¹H NMR (CDCl₃)

7.35 (m, 5H, Ph), 5.10 (s, 2H,

), 4.40 (m, 1H, H-2), 3.90 (m, 2H, H-4), 2.95 (d, 2H,

), 2.40/2.10 (m, 2H, H-3).
MS (ESI)

Physical State Colorless to pale yellow viscous oil (free base); White solid (HCl salt).
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (free base).

References

  • Azetidines in Medicinal Chemistry. Heterocycles, Vol 84, No. 1, 2012.[1]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.

  • Cbz-Protected Amino Groups: Protection & Deprotection Mechanisms. Organic Chemistry Portal.

  • Preparation of 2-substituted azetidines for medicinal chemistry. ChemRxiv, 2025.

  • Benzyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride Data (Isomer Comparison). Fluorochem.

Sources

Exploratory

(R)-1-Cbz-2-(aminomethyl)azetidine: Properties, Synthetic Utility, and Applications in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of strained, saturated heterocycles has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic (PK/PD) profiles of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of strained, saturated heterocycles has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic (PK/PD) profiles of active pharmaceutical ingredients (APIs). Among these, azetidines serve as highly valuable, rigidified scaffolds[1]. This technical guide provides an in-depth analysis of (R)-1-Cbz-2-(aminomethyl)azetidine , detailing its physicochemical properties, mechanistic advantages in synthesis, and field-validated protocols for its application in drug discovery pipelines.

The Strategic Role of Azetidines in Medicinal Chemistry

Azetidines have emerged as premium structural motifs in the design of novel therapeutics, frequently utilized to replace larger rings (such as pyrrolidines or piperidines) or flexible acyclic amines[1]. The four-membered nitrogen heterocycle offers a unique combination of conformational rigidity and compact steric bulk.

From a pharmacological perspective, the integration of an azetidine ring often leads to:

  • Reduced Lipophilicity (clogP): Enhancing aqueous solubility compared to larger cyclic analogs.

  • Improved Metabolic Stability: The strained ring is less susceptible to certain oxidative metabolic pathways (e.g., via Cytochrome P450 enzymes) than unstrained systems[2].

  • Enhanced Target Affinity: The conformational restriction locks the basic amine in a favorable vector for hydrogen bonding within the target protein's binding pocket[3].

The specific derivative, (R)-1-Cbz-2-(aminomethyl)azetidine , provides a primary amine handle for downstream functionalization while maintaining the core ring nitrogen protected with a carboxybenzyl (Cbz) group, making it an ideal chiral building block for complex synthesis[4].

Physicochemical Properties & Structural Identity

To ensure rigorous tracking and reproducibility in library synthesis, the structural and physical parameters of the compound must be strictly defined.

Table 1: Chemical and Physical Properties of (R)-1-Cbz-2-(aminomethyl)azetidine

PropertyValue
Chemical Name Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate
CAS Number 1932130-51-2[4]
Molecular Formula C12H16N2O2[4]
Molecular Weight 220.27 g/mol [4]
Stereochemistry (R)-enantiomer
Protecting Group Carboxybenzyl (Cbz) on Azetidine Nitrogen
Functional Handle Primary Amine (-NH2)

(Note: While exact boiling points and densities vary by environmental conditions and purity, the molecular weight and formula are strictly defined by its structure[4].)

Mechanistic Insights: Orthogonal Protection and Ring Strain

The synthesis and modification of azetidines require careful consideration of inherent ring strain. The four-membered ring is energetically uphill to form and remains susceptible to ring-opening under harsh nucleophilic or highly acidic conditions[5].

The Causality Behind the Cbz Selection: The choice of the Cbz protecting group on the azetidine nitrogen is highly strategic. It establishes an orthogonal protection strategy relative to the primary amine.

  • It allows the primary amine to undergo vigorous reactions (e.g., reductive aminations, amide couplings, or sulfonylation) without the secondary azetidine nitrogen interfering.

  • Crucially, the Cbz group can be cleaved under mild, neutral catalytic hydrogenation conditions. This prevents the acid-catalyzed ring-opening or degradation that frequently occurs if a Boc group were removed using strong acids (like TFA or HCl)[6].

Experimental Protocols: Self-Validating Workflows

Protocol A: Selective Amide Coupling at the Primary Amine

Objective: To couple a carboxylic acid to the primary amine without affecting the Cbz-protected azetidine core. Causality: HATU is selected as the coupling reagent due to its high efficiency and ability to minimize epimerization in chiral substrates. DIPEA serves as a non-nucleophilic base to activate the carboxylic acid without competing for the electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to form the active ester intermediate.

  • Coupling: Add (R)-1-Cbz-2-(aminomethyl)azetidine (1.0 eq)[4] to the mixture. Stir at room temperature for 2-4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the azetidine starting material peak (m/z 221 [M+H]+) and the appearance of the target product mass confirm successful coupling.

  • Workup: Dilute the mixture with EtOAc, then wash sequentially with saturated NaHCO3, 1M HCl, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Mild Deprotection of the Cbz Group

Objective: To reveal the azetidine secondary amine for subsequent functionalization, avoiding acid-mediated ring-opening. Causality: Catalytic hydrogenation is utilized because it operates under completely neutral conditions, preserving the integrity of the strained four-membered ring[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the Cbz-protected intermediate in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under an inert argon atmosphere to prevent solvent ignition.

  • Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (using a balloon, 1 atm). Stir vigorously at room temperature for 4-6 hours.

  • In-Process Control (Self-Validation): Perform TLC (10% MeOH in DCM). Complete consumption of the starting material indicates success. A Ninhydrin stain must be used to visualize the newly formed secondary amine (which will appear as a distinct colored spot).

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with excess Methanol.

  • Concentration: Evaporate the solvent under reduced pressure to yield the free azetidine, ready for immediate downstream use.

Visualizations of Workflows and Pharmacological Utility

Workflow A (R)-1-Cbz-2-(aminomethyl)azetidine B Amide Coupling (HATU, DIPEA) A->B C Cbz-Protected Amide B->C D Catalytic Hydrogenation (H2, Pd/C) C->D E Free Azetidine Core D->E

Synthetic workflow for orthogonal functionalization of the azetidine scaffold.

Utility Core Azetidine Scaffold Prop1 Conformational Rigidity Core->Prop1 Prop2 Lower Lipophilicity Core->Prop2 Prop3 Metabolic Stability Core->Prop3 Outcome1 Enhanced Target Affinity Prop1->Outcome1 Outcome2 Improved PK/PD Profile Prop2->Outcome2 Prop3->Outcome2

Causal relationship between azetidine properties and pharmacological outcomes.

Conclusion

The integration of (R)-1-Cbz-2-(aminomethyl)azetidine into drug discovery pipelines offers a highly sophisticated method for introducing rigidified, metabolically stable amine motifs into complex APIs[3]. By leveraging the orthogonal protection strategies outlined above, medicinal chemists can execute highly selective functionalizations, ensuring high yields while maintaining the structural integrity of the strained four-membered ring.

References

  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: [Link]

  • Title: Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives Source: MDPI URL: [Link]

  • Title: Preparation and Synthetic Applications of Azetidines Source: Heterocycles (Clockss Archive) URL: [Link]

Sources

Foundational

(R)-N-Cbz-2-aminomethylazetidine vs (S)-enantiomer differences

Topic: Stereochemical Imperatives in Azetidine Scaffolds: The (R) vs (S) N-Cbz-2-Aminomethylazetidine Divergence Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stereochemical Imperatives in Azetidine Scaffolds: The (R) vs (S) N-Cbz-2-Aminomethylazetidine Divergence Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary

The azetidine ring—a four-membered nitrogen heterocycle—represents a critical "constrained geometry" scaffold in modern drug discovery. Unlike the flexible pyrrolidine or the planar amide, the azetidine ring introduces a distinct "pucker" angle (~30°) that directs substituents into precise vectors.

This guide focuses on N-Cbz-2-aminomethylazetidine , a high-value intermediate used to synthesize conformationally restricted ligands for GPCRs (e.g., S1P1 modulators) and ion channels (e.g., nAChR agonists). The distinction between the (R) and (S) enantiomers is not merely academic; it dictates the trajectory of the primary amine "warhead" by approximately 4 Å in 3D space, often serving as a binary switch for biological activity.

This document outlines the structural physics, validated synthetic routes, and self-verifying analytical protocols required to handle this scaffold with high fidelity.

Structural & Conformational Dynamics[1]

The "Pucker" Effect and Vector Projection

The azetidine ring is not planar. To relieve torsional strain (eclipsing interactions), the ring adopts a puckered conformation. The bulky N-Cbz (Carbobenzyloxy) protecting group exacerbates this by enforcing a specific rotameric population due to steric clash with the C2-substituent.

  • The (S)-Enantiomer: Derived from L-Aspartic acid.[1] The C2-aminomethyl group projects "down/forward" relative to the Cbz carbonyl plane in the lowest energy conformer.

  • The (R)-Enantiomer: Derived from D-Aspartic acid. The vector is inverted.

In a binding pocket, this difference is catastrophic for non-cognate isomers. If the (S)-isomer positions the primary amine to form a salt bridge with an aspartate residue in a receptor (e.g.,


 nAChR), the (R)-isomer will direct that same amine into the hydrophobic wall of the pocket, costing ~3-5 kcal/mol in binding energy.
Visualization: Conformational Divergence

The following diagram illustrates the structural divergence and the synthesis logic.

Azetidine_Dynamics Start_S L-Aspartic Acid (Source for S) Inter_S (S)-Azetidine-2-COOH Start_S->Inter_S Cyclization (Retention) Start_R D-Aspartic Acid (Source for R) Inter_R (R)-Azetidine-2-COOH Start_R->Inter_R Cyclization (Retention) Target_S (S)-N-Cbz-2-aminomethyl (Vector α: -30°) Inter_S->Target_S 1. Reduction 2. Amination Target_R (R)-N-Cbz-2-aminomethyl (Vector β: +30°) Inter_R->Target_R 1. Reduction 2. Amination Binding Receptor Pocket (Stereospecific Salt Bridge) Target_S->Binding High Affinity (Match) Target_R->Binding Steric Clash (Mismatch)

Figure 1: Stereochemical lineage and vector divergence. The choice of starting material (L vs D Aspartic Acid) irrevocably sets the pharmacophore vector.

Synthetic Integrity: The "Chiral Pool" Approach

To ensure high enantiomeric excess (


), relying on asymmetric hydrogenation of achiral precursors is risky due to the strain of the 4-membered ring. The industry-standard "Self-Validating" route utilizes the Chiral Pool  method, starting from Aspartic Acid.
Route Logic (Causality)
  • Cyclization: We cyclize Aspartic acid rather than building the ring. This preserves the chiral center.

  • Reduction Strategy: The carboxylic acid at C2 must be converted to an aminomethyl group.

    • Risk: Direct reduction of an amide can lead to ring opening.

    • Solution: Reduce the mixed anhydride to the alcohol, then convert to amine via azide or phthalimide.

Synthesis Protocol: (R)-N-Cbz-2-aminomethylazetidine

Note: To obtain the (R) enantiomer, you MUST start with D-Aspartic Acid .

StepReagent/ConditionMechanistic PurposeCritical QC Check
1. Cyclization D-Aspartic Acid + SOCl₂, then NaHCO₃Forms the azetidine ring via intramolecular displacement.NMR: Disappearance of aliphatic CH2 signals of Asp.
2. Protection Cbz-Cl, Na₂CO₃, Dioxane/H₂OProtects ring Nitrogen. Prevents polymerization.TLC: UV active spot (Cbz chromophore).
3. Activation Isobutyl chloroformate, NMM, THFForms Mixed Anhydride (activates COOH for reduction).Temp Control: Maintain < -10°C to prevent racemization.
4. Reduction NaBH₄ (aq)Reduces anhydride to (R)-N-Cbz-2-hydroxymethylazetidine .IR: Loss of anhydride C=O, appearance of OH stretch.
5. Amination a) MsCl, Et₃N b) NaN₃, DMF c) H₂/Pd-C (Careful!) or Staudinger (PPh₃)Converts OH

OMs

N₃

NH₂.
Safety: Azides are shock sensitive. Use Staudinger for mildness.

Critical Note on Hydrogenation: Standard Pd/C hydrogenation to reduce the azide (Step 5c) poses a risk of removing the Cbz group (hydrogenolysis).

  • Recommendation: Use Staudinger reduction (PPh₃ / H₂O) or Raney Nickel which is less active toward Cbz than Pd under mild conditions. Alternatively, use Boc-protection if catalytic hydrogenation is required later.

Analytical Discrimination: The Self-Validating System

You cannot rely on optical rotation (


) alone. It is concentration-dependent and often low magnitude for these small scaffolds. You must use a Direct Chromatographic Separation  method.
Method A: Chiral HPLC (Gold Standard)

This method separates the enantiomers based on their interaction with a chiral stationary phase (amylose or cellulose).

  • Column: Daicel Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Why DEA? The primary amine interacts strongly with silanols. Diethylamine blocks these sites, preventing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (detects the Cbz phenyl ring).

  • Expected Result: (R) and (S) enantiomers will have distinct retention times (typically

    
     min).
    
Method B: Mosher's Amide (NMR Validation)

If Chiral HPLC is unavailable, derivatize the primary amine with (R)-(-)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
.
  • React your sample with (R)-MTPA-Cl.

  • Analyze via ¹⁹F NMR .

  • Logic: The (R,R) diastereomer and (S,R) diastereomer will show distinct Fluorine shifts (often separated by 0.2 - 0.5 ppm). A single peak confirms enantiopurity.

Pharmacological Divergence: The "Magic Methyl" of Conformational Space

In drug development, switching from a pyrrolidine to an azetidine is often done to lower lipophilicity (lowering LogD) and improve metabolic stability. However, the vector change is profound.

Case Study: Nicotinic Acetylcholine Receptors (nAChR)

Research into


 nAChR ligands (e.g., Sazetidine-A analogues) demonstrates the criticality of the C2-stereocenter.
  • The Interaction: The protonated amine of the ligand mimics the quaternary ammonium of acetylcholine.

  • The Difference: The (S)-azetidine typically aligns with the canonical Trp/Tyr cage in the receptor. The (R)-azetidine, due to the ring strain/pucker, directs the substituent away from the cation-

    
     interaction zone.
    
  • Data Impact: In reported SAR studies, the eudismic ratio (activity difference between enantiomers) can exceed 100-fold . Using a racemic intermediate here would dilute potency by 50% and introduce a competitive antagonist (the inactive enantiomer).

Experimental Protocols

Protocol 1: Staudinger Reduction (Azide to Amine)

Use this to generate the final amine without cleaving the Cbz group.

  • Setup: In a 250 mL round-bottom flask, dissolve (R)-N-Cbz-2-azidomethylazetidine (1.0 eq) in THF (0.1 M concentration).

  • Addition: Add Triphenylphosphine (PPh₃, 1.1 eq) in one portion. Gas evolution (N₂) will occur.

  • Reaction: Stir at Room Temperature (RT) for 2 hours until N₂ evolution ceases (formation of iminophosphorane).

  • Hydrolysis: Add Water (10 eq) and heat to 50°C for 3 hours.

  • Workup: Concentrate THF. Acidify aqueous residue with 1M HCl (extracts amine into water, leaves Ph₃PO in organic). Wash with Ether.[1] Basify aqueous layer with NaOH. Extract product into DCM.

  • Yield: Expect >90%.

Protocol 2: Chiral HPLC QC Method

Run this before releasing the batch.

ParameterSetting
Instrument Agilent 1200 or equivalent with DAD
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)
Temp 25°C
Mobile Phase n-Hexane / IPA / DEA (90/10/0.1 v/v/v)
Flow 1.0 mL/min
Injection 5 µL (1 mg/mL in Mobile Phase)
Wavelength 210 nm (amide) and 254 nm (Cbz)
Acceptance ee > 98.0% (Area under curve)

References

  • Kozikowski, A. P., et al. (2014). Synthesis and Pharmacological Characterization of New Neuronal Nicotinic Acetylcholine Receptor Ligands Derived From Sazetidine-A.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[3] Organic Preparations and Procedures International. (General Azetidine Synthesis Review).

  • Daicel Chiral Technologies. (2023). Application Note: Separation of Cbz-Protected Amino Amines on Chiralpak AD-H.Link

  • Sirohi, V., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. University of Bari.[3] Link

  • ChemPep Inc. (2024). Technical Data: Protection and Deprotection of Amino Acids in SPPS and Solution Phase.Link

Sources

Exploratory

An In-depth Technical Guide to Benzyl 2-(aminomethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of benzyl 2-(aminomethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. D...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of benzyl 2-(aminomethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. Due to the limited availability of public data on this specific isomer, this document leverages information on closely related analogues and established synthetic methodologies to offer a thorough understanding of its synthesis, properties, and potential applications.

Chemical Identity and Nomenclature

The structural isomer benzyl 2-(aminomethyl)azetidine-1-carboxylate is a key synthetic intermediate. While less common in commercial databases than its 3-substituted counterpart, its existence is confirmed in specialized chemical catalogs.

  • IUPAC Name: benzyl 2-(aminomethyl)azetidine-1-carboxylate

  • Synonyms: 2-(aminomethyl)-1-azetidinecarboxylic acid benzyl ester, 1-Cbz-2-(aminomethyl)azetidine

  • Molecular Formula: C₁₂H₁₆N₂O₂

  • Molecular Weight: 220.27 g/mol

For the purpose of this guide, we will focus on the synthesis and properties of this specific 2-substituted azetidine.

Physicochemical Properties

Detailed experimental data for benzyl 2-(aminomethyl)azetidine-1-carboxylate is not widely published. The following table provides estimated and known properties based on its structure and data from similar compounds, such as its 3-aminomethyl isomer.

PropertyValue/InformationSource
Appearance Expected to be an oil or low-melting solidInferred
Boiling Point Not determined-
Melting Point Not determined-
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred
Storage Store in an inert atmosphere at room temperature.

Synthesis and Manufacturing

The synthesis of benzyl 2-(aminomethyl)azetidine-1-carboxylate can be approached through a multi-step sequence starting from a suitable precursor, such as 1-benzyl-azetidine-2-carboxylic acid. The general strategy involves the formation of the azetidine ring, followed by functional group interconversion to introduce the aminomethyl group at the C2 position.

A plausible synthetic pathway is outlined below:

Synthetic Workflow A 1-Benzyl-azetidine-2-carboxylic acid B 1-Benzyl-azetidine-2-carboxamide A->B Amide Formation (e.g., EDC, HOBt, NH₃) C Benzyl 2-(aminomethyl)azetidine-1-carboxylate B->C Amide Reduction (e.g., LiAlH₄ or BH₃)

Caption: Proposed synthetic workflow for benzyl 2-(aminomethyl)azetidine-1-carboxylate.

Step-by-Step Experimental Protocol (Proposed)

The following is a generalized, illustrative protocol for the synthesis of benzyl 2-(aminomethyl)azetidine-1-carboxylate. Researchers should adapt and optimize these conditions based on laboratory-specific equipment and safety protocols.

Step 1: Amide Formation from 1-Benzyl-azetidine-2-carboxylic acid

  • Dissolution: Dissolve 1-benzyl-azetidine-2-carboxylic acid in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Add an amide coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), to the solution at 0 °C.

  • Ammonia Addition: Introduce a source of ammonia, such as aqueous ammonium hydroxide or ammonia gas bubbled through the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Perform an aqueous work-up to remove water-soluble byproducts. The crude 1-benzyl-azetidine-2-carboxamide can be purified by column chromatography.

Step 2: Reduction of the Amide to the Amine

  • Reagent Preparation: Prepare a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Amide Addition: Slowly add a solution of 1-benzyl-azetidine-2-carboxamide in anhydrous THF to the reducing agent solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating, as required, until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution) at 0 °C.

  • Extraction and Purification: Filter the resulting solids and extract the filtrate with an organic solvent. The combined organic layers are then dried, concentrated, and the final product, benzyl 2-(aminomethyl)azetidine-1-carboxylate, is purified by an appropriate method such as column chromatography or distillation.

Applications in Drug Discovery and Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in drug discovery.[1] Their unique structural and physicochemical properties, such as high ring strain and a three-dimensional character, make them attractive scaffolds for the design of novel therapeutic agents.[1]

The incorporation of an azetidine motif can lead to improved pharmacokinetic properties, including enhanced metabolic stability and solubility.[1] Several FDA-approved drugs contain an azetidine ring, highlighting its importance in modern medicinal chemistry.[1]

The 2-(aminomethyl)azetidine scaffold, in particular, offers a versatile platform for further chemical modification. The primary amine can be readily functionalized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. This scaffold can be considered a constrained analog of larger, more flexible diamine-containing structures, which can lead to increased receptor selectivity and potency.

Medicinal_Chemistry_Application cluster_0 Core Scaffold cluster_1 Functionalization & SAR cluster_2 Therapeutic Potential A Benzyl 2-(aminomethyl) azetidine-1-carboxylate B Primary Amine Functionalization A->B Versatile Handle C Diverse Substituents (R-groups) B->C Library Synthesis D Novel Drug Candidates C->D SAR Exploration

Caption: Role of the 2-(aminomethyl)azetidine scaffold in drug discovery.

Conclusion

Benzyl 2-(aminomethyl)azetidine-1-carboxylate is a valuable, albeit less common, building block for the synthesis of novel chemical entities with potential therapeutic applications. While direct experimental data is limited, established synthetic routes for related azetidine derivatives provide a clear path to its preparation. The unique structural features of the azetidine core, combined with the versatile aminomethyl side chain at the 2-position, make this compound a promising starting point for the development of next-generation pharmaceuticals.

References

Sources

Foundational

Conformational Properties of Cbz-Protected Azetidine-2-Methanamine: A Structural Guide for Peptidomimetics and Drug Design

Executive Summary The four-membered azetidine ring has emerged as a privileged scaffold in modern drug discovery, offering unique spatial constraints that bridge the conformational gap between highly rigid cyclopropanes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The four-membered azetidine ring has emerged as a privileged scaffold in modern drug discovery, offering unique spatial constraints that bridge the conformational gap between highly rigid cyclopropanes and more flexible pyrrolidines. Specifically, Cbz-protected azetidine-2-methanamine serves as a critical diamine building block for synthesizing peptidomimetics, kinase inhibitors, and STAT3 inhibitors. This technical whitepaper provides an in-depth analysis of the conformational dynamics of this molecule, detailing the causality behind its ring puckering, carbamate rotamerism, and intramolecular hydrogen bonding.

Structural Significance of the Azetidine Scaffold

Azetidine derivatives act as lower homologues of proline. By restricting the


 and 

dihedral angles of the peptide backbone, azetidine rings induce specific secondary structures, such as

-turns, and encourage access to all-trans conformations in cyclic peptides[1].

When functionalized as a 2-methanamine, the scaffold provides a primary amine vector for further derivatization while retaining the rigid core. The introduction of the Carboxybenzyl (Cbz) protecting group at the N1 position is not merely a synthetic convenience; it fundamentally alters the molecule's 3D conformational landscape, dictating its binding affinity and pharmacokinetic profile in downstream applications like small-molecule STAT3 inhibitors[2].

Core Conformational Dynamics: Ring Puckering

Unlike planar aromatic systems, the four-membered azetidine ring is highly strained. If the ring were perfectly planar, it would suffer from severe torsional strain (Pitzer strain) due to the eclipsing of hydrogen atoms on adjacent carbons.

The Causality of Puckering: To relieve this torsional strain, the azetidine ring adopts a puckered conformation . This slight distortion increases angle strain (Baeyer strain) but achieves a net lower energy state by staggering the C-H bonds. Consequently, substituents at the C2 position—such as the methanamine group—are forced into either pseudo-axial or pseudo-equatorial positions. The thermodynamically favored state places the bulky methanamine group in the pseudo-equatorial position, minimizing 1,3-diaxial-like steric clashes with the N1 lone pair or protecting group.

The Influence of the Cbz Protecting Group

The attachment of a Cbz group to the ring nitrogen creates a carbamate linkage (


). Due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, the C-N bond acquires partial double-bond character, leading to planar cis and trans rotamers.

Steric Dictation of Rotamerism: In simple amides, the cis/trans ratio can be highly variable. However, carbamate-protected azetidines preferentially adopt a trans conformation[3]. If the Cbz group were to adopt a cis conformation relative to the C2-methanamine, it would induce severe allylic strain (


 strain). To avoid this steric penalty, the molecule strongly favors the trans rotamer. Furthermore, gas-phase and solution-state computational assessments reveal that the Cbz cap frequently adopts a gauche+ orientation relative to the ring, maximizing stabilizing dispersive interactions while avoiding steric clashes[4].

ConformationalEquilibrium A Cbz-Azetidine-2-Methanamine (Dynamic Mixture) B Trans-Carbamate Conformer (Sterically Favored) A->B Major Pathway C Cis-Carbamate Conformer (Sterically Hindered) A->C Minor Pathway D Puckered Ring (Pseudo-Equatorial C2) B->D Ring Relaxation E Intramolecular H-Bonding (NH2 to Cbz Carbonyl) B->E Stabilization D->E

Figure 1: Conformational equilibrium pathways of Cbz-protected azetidine-2-methanamine.

Intramolecular Hydrogen Bonding and Turn Induction

The spatial proximity of the C2-methanamine and the N1-Cbz group enables powerful intramolecular interactions. The primary amine (


) acts as a potent hydrogen bond donor, while the carbonyl oxygen of the Cbz group serves as an acceptor.

In non-polar environments (e.g., lipid bilayers or non-polar solvents like


), the molecule folds to satisfy its hydrogen bonding potential internally. This results in the formation of a pseudo-cyclic structure (typically a 6- or 7-membered hydrogen-bonded ring). This phenomenon is highly analogous to the "hydrazino turn" observed in related azetidine-2-carboxylic acid derivatives, where the constrained geometry of the four-membered ring perfectly aligns the donor and acceptor atoms[5].
Quantitative Conformational Parameters

To contextualize the rigidity of the azetidine scaffold, Table 1 compares its conformational properties against larger cyclic amines.

Table 1: Conformational Parameters of Cyclic Amine Scaffolds

PropertyAzetidine ScaffoldPyrrolidine ScaffoldPiperidine Scaffold
Ring Size 4-membered5-membered6-membered
Ring Conformation Puckered (Quasi-planar)Envelope / Half-chairChair
Conformational Flexibility Highly ConstrainedModerately FlexibleFlexible
Typical N-Carbamate State Predominantly TransMixed Cis/TransPredominantly Trans
Proline Surrogate Utility High (Turn Inducer)Native (Proline)Low (Extended)

Self-Validating Experimental Protocol: Conformational Elucidation

To physically validate the theoretical conformational landscape of Cbz-protected azetidine-2-methanamine, researchers must employ a coupled NMR and computational workflow. The following protocol is designed as a self-validating system: the empirical NMR data acts as a direct constraint for the Density Functional Theory (DFT) calculations.

Step-by-Step Methodology

Step 1: Sample Preparation for H-Bond Isolation Dissolve 5–10 mg of the compound in 0.5 mL of anhydrous


.
Causality: A non-polar, aprotic solvent is strictly required to minimize competitive intermolecular hydrogen bonding with the solvent, forcing the molecule to rely on intramolecular interactions.

Step 2: 1D


 and 

NMR Acquisition
Acquire standard spectra at 298 K. Validation: The cis and trans rotamers of the Cbz group will appear as two distinct sets of signals if the interconversion is slow on the NMR timescale. Integrate the C2-methine proton signals to quantify the exact rotamer ratio.

Step 3: 2D NOESY/ROESY Analysis Acquire a phase-sensitive NOESY spectrum with a mixing time of 300–500 ms. Validation: Look for spatial cross-peaks between the Cbz benzylic protons and the azetidine ring protons. A strong NOE between the benzylic


 and the C2-methine proton indicates a cis carbamate, whereas an NOE to the C4 protons confirms the sterically favored trans carbamate.

Step 4: Variable Temperature (VT) NMR for H-Bonding Acquire


 NMR spectra from 273 K to 323 K in 10 K increments. Track the chemical shift of the primary amine (

) protons. Validation: Calculate the temperature coefficient (

). A value more positive than -4 ppb/K proves the protons are shielded from the solvent environment, definitively confirming their participation in an intramolecular hydrogen bond with the Cbz carbonyl.

Step 5: DFT-D Optimization Input the NOE distance constraints into a computational model and optimize using a dispersion-corrected functional (e.g., RI-B97-D3(BJ)/def2-TZVPPD)[4].

ExperimentalWorkflow S1 Sample Prep (CDCl3 / DMSO-d6) S2 NMR Spectroscopy (1D 1H/13C, NOESY) S1->S2 S3 Variable Temp NMR (H-Bond Analysis) S2->S3 S4 Computational Modeling (DFT-D Optimization) S2->S4 Structural Constraints S5 Conformational Landscape Mapping S3->S5 S4->S5 Energy Minima

Figure 2: Integrated experimental and computational workflow for conformational analysis.

Conclusion

The conformational behavior of Cbz-protected azetidine-2-methanamine is governed by a delicate interplay of ring strain relief, steric avoidance (


 strain), and intramolecular hydrogen bonding. By forcing the molecule into a puckered, pseudo-equatorial, and trans-carbamate state, the azetidine scaffold acts as a highly predictable and rigid vector. Understanding these exact conformational properties allows medicinal chemists to rationally design highly selective peptidomimetics and target-specific inhibitors with optimized binding thermodynamics.

References

  • Source: researchgate.
  • Source: mdpi.
  • Source: bham.ac.uk (University of Birmingham)
  • Source: acs.org (The Journal of Organic Chemistry)
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Stereoselective synthesis of (R)- and (S)

Sources

Exploratory

Technical Guide to the Safe Handling of Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate

Abstract: This document provides a comprehensive technical overview of the safety considerations and handling protocols for benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate. As a specialized heterocyclic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical overview of the safety considerations and handling protocols for benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate. As a specialized heterocyclic building block in drug discovery and development, a thorough understanding of its hazard profile is essential for ensuring laboratory safety. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with the necessary information for risk assessment, proper handling, and emergency preparedness.

A Note on Enantiomeric Data

Chemical Identification and Properties

Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate is a carbamate-protected aminoazetidine derivative. The azetidine ring is a strained four-membered heterocycle, and the aminomethyl group provides a key reactive handle for further synthetic elaboration, making it a valuable building block in medicinal chemistry.

PropertyDataSource
IUPAC Name benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate-
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
CAS Number Not explicitly found for (2R); (S)-enantiomer is 1932391-34-8
Appearance Varies; typically solid, semi-solid, or liquid
Storage Conditions Store at 2-8°C in a dry, well-ventilated place under an inert atmosphere.[1]

Hazard Identification and GHS Classification

Based on available data for the analogous (S)-enantiomer, this compound is classified as hazardous.[1] The primary risks are associated with acute toxicity upon ingestion or inhalation and irritation to the skin and eyes.

  • Signal Word: Warning

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

The following diagram illustrates the relationship between the compound and its GHS hazard classifications.

GHS_Classification cluster_compound Compound cluster_hazards GHS Hazard Classification Compound Benzyl (2R)-2-(aminomethyl) azetidine-1-carboxylate Pictogram GHS07 Exclamation Mark Compound->Pictogram H302 H302: Harmful if swallowed Pictogram->H302 H332 H332: Harmful if inhaled Pictogram->H332 H315 H315: Causes skin irritation Pictogram->H315 H319 H319: Causes serious eye irritation Pictogram->H319 H335 H335: May cause respiratory irritation Pictogram->H335

Caption: GHS Hazard Profile for the Compound.

Engineering Controls and Personal Protective Equipment (PPE)

The causality for requiring specific controls and PPE is directly linked to the compound's hazard profile. To mitigate the risks of inhalation (H332, H335) and exposure to skin and eyes (H315, H319), a multi-layered approach to protection is mandatory.

  • Engineering Controls: All work involving this compound must be conducted in a certified chemical fume hood to control airborne concentrations and prevent inhalation.[2] The workspace should be well-ventilated. An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling this chemical includes, but is not limited to, the following:

    • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[2] Standard safety glasses do not provide a sufficient seal against splashes.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation or puncture before use.

    • Skin and Body Protection: A standard laboratory coat must be worn and fully fastened.[2] For operations with a higher risk of splashing, a chemical-resistant apron may be necessary.

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3]

The diagram below outlines the essential PPE workflow for ensuring researcher safety.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment Researcher Researcher FumeHood Work Inside Chemical Fume Hood Researcher->FumeHood must perform all operations in Goggles Chemical Safety Goggles Researcher->Goggles must wear Gloves Nitrile Gloves Researcher->Gloves must wear LabCoat Lab Coat (Fully Fastened) Researcher->LabCoat must wear

Caption: Mandatory PPE and Engineering Controls.

Safe Handling and Storage Protocol

Adherence to a strict protocol is critical for minimizing exposure and ensuring a safe laboratory environment.

Protocol for Handling Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate:

  • Preparation: Before handling, ensure all required PPE is donned correctly. Verify that the chemical fume hood is functioning properly.

  • Aliquotting: If working with a solid, conduct any weighing or transfer operations within the fume hood to contain dust. Use non-sparking tools.

  • Handling: Avoid direct contact with skin and eyes.[4] Avoid inhalation of any dust, vapor, or mist.[4]

  • Heating/Reactions: If heating the compound, do so in a well-controlled manner (e.g., using an oil bath with a temperature controller) within the fume hood. Be aware that thermal decomposition can release hazardous gases like oxides of carbon and nitrogen.[2]

  • Post-Handling: After use, thoroughly decontaminate all work surfaces and equipment.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, and before eating, drinking, or smoking.[2]

Storage:

  • Store containers in a cool, dry, and well-ventilated area.[4]

  • Keep the container tightly closed and sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

First-Aid and Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst-Aid MeasuresSource
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use a carbon dioxide, dry chemical extinguisher, or foam for small fires. For larger fires, use water spray, fog, or foam.[2]

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[2]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[2]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available, but it is not expected to be highly reactive under normal conditions.

  • Chemical Stability: The compound is stable under the recommended storage conditions (cool, dry, inert atmosphere).[2]

  • Conditions to Avoid: Avoid exposure to heat, open flames, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon oxides and nitrogen oxides.[2]

Toxicological and Ecotoxicological Information

  • Acute Toxicity: Classified as harmful if swallowed (H302) and harmful if inhaled (H332).

  • Skin Corrosion/Irritation: Causes skin irritation (H315).

  • Serious Eye Damage/Irritation: Causes serious eye irritation (H319).

  • Respiratory Sensitization: May cause respiratory irritation (H335).

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No components of this product are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[3]

  • Ecotoxicity: No data available.[2] It is prudent to prevent the material from entering drains or waterways.

References

  • MSDS - Safety Data Sheet. AAPPTec, LLC.
  • Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate | C13H18N2O2 | CID 4712622. PubChem. [Online] Available at: [Link]

  • Benzyl (S)-2-(aminomethyl)azetidine-1-carboxylate. Intranet CSIC. [Online] Available at: [Link]

  • Benzyl 3-methylideneazetidine-1-carboxylate - Hazard. US EPA. [Online] Available at: [Link]

Sources

Foundational

Strategic Sourcing and Synthetic Integration of (R)-1-Cbz-2-(aminomethyl)azetidine in Drug Discovery

Executive Summary In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-enriched, three-dimensional scaffolds is a proven strategy to enhance the physicochemical properties and tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-enriched, three-dimensional scaffolds is a proven strategy to enhance the physicochemical properties and target-binding specificity of drug candidates[1]. Among these scaffolds, azetidines have emerged as highly valuable structural motifs due to their conformational restriction and metabolic stability[2]. However, the asymmetric synthesis of 2-substituted azetidines is notoriously challenging, often requiring specialized photochemical or organocatalytic setups[3].

For drug development professionals, commercial sourcing of chiral building blocks like (R)-1-Cbz-2-(aminomethyl)azetidine is not just a matter of convenience—it is a strategic necessity to accelerate the hit-to-lead phase. This whitepaper provides an authoritative guide on the sourcing, quality control, and orthogonal synthetic integration of this critical building block.

Chemical Identity & Mechanistic Utility

The value of (R)-1-Cbz-2-(aminomethyl)azetidine lies in its orthogonal reactivity . The molecule features a free primary amine on the methyl group, while the secondary amine of the highly strained azetidine ring is protected by a Carboxybenzyl (Cbz) group. This allows chemists to selectively functionalize the primary amine without cross-reactivity, followed by a controlled deprotection to unveil the azetidine core for subsequent elaboration.

Table 1: Chemical Identity & Properties
PropertyValue
IUPAC Name benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate
Common Name (R)-1-Cbz-2-(aminomethyl)azetidine
CAS Number 1932130-51-2
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Fraction of sp3 Carbon (Fsp3) 0.42 (High 3D character)

Commercial Sourcing Landscape

Relying on internal synthesis for 2-substituted azetidines often results in bottlenecking due to low yields and difficult enantiomeric separations[3]. Sourcing from verified commercial vendors ensures high enantiomeric excess (ee) and scalable availability.

Table 2: Verified Commercial Suppliers
SupplierCatalog / Item No.Region / Stock StatusSource Link
Sigma-Aldrich Search via CASGlobal Distribution[View Supplier]
Synthonix, Inc. B84233US Stock Available[View Supplier][4]
Fluorochem (via CymitQuimica) Search via CASEU / Global[View Supplier][5]

Expert Insight: When selecting a supplier for chiral azetidines, prioritize vendors that provide lot-specific chiral HPLC traces. The strain of the four-membered ring can sometimes lead to minor ring-opening or racemization during harsh storage conditions.

Quality Control: Self-Validating Analytical Protocol

As a Senior Application Scientist, I mandate that all commercially sourced chiral building blocks undergo rigorous internal validation before entering the synthetic pipeline. Do not blindly trust the Certificate of Analysis (CoA). The following self-validating protocol ensures both chemical and enantiomeric integrity.

Protocol 1: Incoming Material Validation

Objective: Confirm identity, purity (>95%), and enantiomeric excess (>98% ee).

  • Sample Preparation: Dissolve 1.0 mg of the sourced (R)-1-Cbz-2-(aminomethyl)azetidine in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • LC-MS Analysis (Identity):

    • Action: Inject 2 µL onto a C18 reverse-phase column using a generic H2O/MeCN (0.1% Formic Acid) gradient.

    • Validation: The total ion chromatogram (TIC) must show a single dominant peak (>95% AUC). The mass spectrum must yield a base peak at m/z 221.1 [M+H]+ . Causality: If m/z 177 is observed, it indicates premature loss of the Cbz group (loss of CO2).

  • Chiral HPLC Analysis (Enantiomeric Purity):

    • Action: Inject 5 µL onto a chiral stationary phase column (e.g., Chiralpak AD-H) running an isocratic Hexane/IPA (90:10) method at 1.0 mL/min.

    • Validation: Compare the retention time against a racemic standard of 1-Cbz-2-(aminomethyl)azetidine. The (R)-enantiomer must integrate to >98% relative to the (S)-enantiomer.

Synthetic Workflow: Orthogonal Functionalization

The strategic advantage of this building block is its dual-stage reactivity. The workflow below outlines the standard procedure for integrating this scaffold into a drug molecule.

Workflow A (R)-1-Cbz-2-(aminomethyl)azetidine (Free Primary Amine) B Primary Amine Functionalization (R1-COOH, HATU, DIPEA) A->B C Cbz-Protected Intermediate B->C D Hydrogenolysis (H2, Pd/C, MeOH) C->D E Free Azetidine Core (Secondary Amine) D->E F Secondary Functionalization (e.g., SNAr, Alkylation) E->F G Final sp3-Enriched Scaffold F->G

Orthogonal functionalization workflow for (R)-1-Cbz-2-(aminomethyl)azetidine.

Protocol 2: Stage 1 - Amide Coupling at the Primary Amine

Objective: Couple a carboxylic acid to the free primary amine without disturbing the Cbz group.

  • Activation: In an oven-dried flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

    • Causality: HATU is selected over EDC/HOBt due to its superior kinetics, which minimizes the risk of epimerization of the carboxylic acid substrate.

  • Coupling: Add (R)-1-Cbz-2-(aminomethyl)azetidine (1.0 eq) to the activated ester solution. Stir for 2 hours.

  • In-Process Validation: Analyze a 5 µL aliquot by LC-MS. Validation: The reaction is complete when the starting material mass (m/z 221.1) is completely consumed, replaced by the product mass.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Protocol 3: Stage 2 - Cbz Hydrogenolysis

Objective: Remove the Cbz protecting group to unveil the secondary azetidine amine for late-stage functionalization.

  • Setup: Dissolve the Cbz-protected intermediate in HPLC-grade Methanol (0.1 M). Degas the solution by bubbling N2 for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w).

    • Safety & Causality: Pd/C is highly pyrophoric when dry. Always add it to a N2-flushed atmosphere. Methanol is used as it readily solubilizes the generated toluene byproduct and facilitates hydrogen transfer.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon (repeat 3x). Stir vigorously at room temperature for 4-6 hours.

  • In-Process Validation: Monitor by TLC or LC-MS. Validation: Complete disappearance of the Cbz-protected mass and appearance of the free amine mass.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the free azetidine core, ready for immediate use in SNAr or reductive amination reactions.

Mechanistic Insights: Cbz Hydrogenolysis

Understanding the catalytic cycle of Cbz deprotection is crucial for troubleshooting incomplete reactions. The Cbz group is uniquely sensitive to hydrogenolysis, a process that is strictly orthogonal to acid-labile groups (like Boc) and base-labile groups (like Fmoc).

The reaction is thermodynamically driven by the irreversible release of carbon dioxide gas and toluene. If the reaction stalls, it is typically due to catalyst poisoning (e.g., by sulfur-containing impurities in the starting material) or poor hydrogen gas diffusion into the solvent.

Mechanism N1 Cbz-Protected Azetidine N2 Adsorption to Pd(0) Surface N1->N2 N3 H2 Activation (Pd-H Formation) N2->N3 N4 Hydrogen Transfer & C-O Cleavage N3->N4 N5 Release of Toluene & CO2 N4->N5 N6 Free Azetidine Amine N4->N6

Catalytic cycle of Cbz hydrogenolysis via Pd/C.

References

  • Synthonix, Inc. Catalog. "benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate - [B84233]." Synthonix, Inc. Available at: [Link]

  • Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. National Institutes of Health (PMC). Available at:[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Multi-Step Synthesis of (R)-1-Cbz-2-(aminomethyl)azetidine from (R)-Azetidine-2-carboxylic Acid

Executive Summary The synthesis of enantiopure azetidine derivatives is of paramount importance in modern medicinal chemistry, particularly in the development of conformationally restricted peptidomimetics and central ne...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of enantiopure azetidine derivatives is of paramount importance in modern medicinal chemistry, particularly in the development of conformationally restricted peptidomimetics and central nervous system (CNS) therapeutics. This application note details a robust, five-step synthetic protocol for converting the commercially available non-proteinogenic amino acid, (R)-azetidine-2-carboxylic acid, into (R)-1-Cbz-2-(aminomethyl)azetidine. The methodology prioritizes chemoselectivity, stereochemical retention, and scalable in-process controls, ensuring high-fidelity outputs for drug development professionals.

Mechanistic Rationale & Strategic Design

Designing a synthetic route from an amino acid to an aminomethyl derivative requires careful navigation of protecting group chemistry and redox transformations. The direct conversion of a carboxylic acid to a primary amine typically involves amidation followed by aggressive reduction (e.g., using LiAlH₄ or BH₃). However, this brute-force approach is fundamentally incompatible with the benzyloxycarbonyl (Cbz) protecting group, which is prone to hydride-mediated cleavage or premature reduction.

To bypass this, we utilize a highly chemoselective sequence:

  • Orthogonal Protection: The secondary amine of (R)-azetidine-2-carboxylic acid is protected with a Cbz group. The Cbz group is chosen because it easily survives the subsequent reduction, mesylation, and azidation steps, and can be cleanly removed later via catalytic hydrogenolysis (Pd/C, H₂) during downstream peptide coupling.

  • Mild Mixed Anhydride Reduction: Instead of directly reducing the acid with harsh hydrides, we activate the carboxylic acid as a mixed anhydride using isobutyl chloroformate (IBCF). Subsequent reduction with aqueous sodium borohydride (NaBH₄) selectively yields the alcohol without compromising the Cbz carbamate or racemizing the delicate chiral center .

  • Chemoselective Staudinger Reduction: After converting the alcohol to an azide via a mesylate intermediate, we must reduce the azide to a primary amine. Catalytic hydrogenation is forbidden here, as it would simultaneously deprotect the Cbz group. Instead, we employ the classic Staudinger reduction using triphenylphosphine (PPh₃) and water. This reaction proceeds via an iminophosphorane intermediate and is exquisitely selective for azides, leaving the Cbz group entirely intact .

Synthetic Workflow

G SM (R)-Azetidine-2-carboxylic acid Step1 (R)-1-Cbz-azetidine-2-carboxylic acid SM->Step1 Step 1: N-Protection Cbz-Cl, Na₂CO₃ Dioxane/H₂O Step2 (R)-1-Cbz-2-(hydroxymethyl)azetidine Step1->Step2 Step 2: Reduction IBCF, NMM, THF then NaBH₄, H₂O Step3 (R)-1-Cbz-2-(mesyloxymethyl)azetidine Step2->Step3 Step 3: Mesylation MsCl, Et₃N, DCM Step4 (R)-1-Cbz-2-(azidomethyl)azetidine Step3->Step4 Step 4: Azidation NaN₃, DMF, 65°C Target (R)-1-Cbz-2-(aminomethyl)azetidine Step4->Target Step 5: Staudinger Reduction PPh₃, H₂O, THF

Synthetic workflow for (R)-1-Cbz-2-(aminomethyl)azetidine from (R)-azetidine-2-carboxylic acid.

Step-by-Step Experimental Protocols

Note: Every protocol below includes an In-Process Control (IPC) to ensure the system is self-validating before proceeding to the next step.

Step 1: Synthesis of (R)-1-(benzyloxycarbonyl)azetidine-2-carboxylic acid
  • Setup: Dissolve (R)-azetidine-2-carboxylic acid (10.0 g, 98.9 mmol) in a mixture of 1,4-dioxane (100 mL) and water (100 mL).

  • Basification: Add sodium carbonate (Na₂CO₃) (26.2 g, 247 mmol) and cool the biphasic mixture to 0 °C using an ice bath.

  • Addition: Dropwise, add benzyl chloroformate (Cbz-Cl) (16.9 mL, 118.7 mmol) over 30 minutes. Maintain vigorous stirring at 0 °C for 1 hour, then allow to warm to room temperature overnight.

  • Workup: Wash the aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted Cbz-Cl and benzyl alcohol. Acidify the aqueous layer to pH 2 using 6M HCl at 0 °C. Extract the product with ethyl acetate (3 × 100 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • IPC (Self-Validation): Perform TLC (DCM/MeOH 9:1). The product will appear as a UV-active spot that does not stain with ninhydrin (confirming the secondary amine is fully protected).

Step 2: Synthesis of (R)-1-Cbz-2-(hydroxymethyl)azetidine
  • Activation: Dissolve the product from Step 1 (20.0 g, 85.0 mmol) in anhydrous THF (200 mL) under an argon atmosphere. Cool to -15 °C.

  • Mixed Anhydride Formation: Add N-methylmorpholine (NMM) (10.3 mL, 93.5 mmol) followed by the dropwise addition of isobutyl chloroformate (IBCF) (12.1 mL, 93.5 mmol). Stir for 30 minutes at -15 °C. A white precipitate (NMM·HCl) will form.

  • Reduction: Filter the precipitate rapidly under inert conditions into a pre-cooled flask containing a solution of NaBH₄ (9.6 g, 255 mmol) in water (30 mL) at 0 °C. Stir for 1 hour at 0 °C, then warm to room temperature.

  • Workup: Quench excess NaBH₄ with 1M HCl (dropwise until effervescence ceases). Extract with ethyl acetate (3 × 150 mL), wash with sat. NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • IPC (Self-Validation): Analyze via FT-IR. The broad carboxylic acid O-H stretch (~3000 cm⁻¹) will be replaced by a sharp, distinct primary alcohol O-H stretch (~3400 cm⁻¹).

Step 3: Synthesis of (R)-1-Cbz-2-(mesyloxymethyl)azetidine
  • Setup: Dissolve the alcohol from Step 2 (16.5 g, 74.6 mmol) in anhydrous dichloromethane (DCM) (150 mL). Cool to 0 °C.

  • Reagent Addition: Add triethylamine (Et₃N) (15.6 mL, 111.9 mmol) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (6.9 mL, 89.5 mmol).

  • Reaction: Stir at 0 °C for 2 hours.

  • Workup: Wash the reaction mixture sequentially with water, 1M HCl, sat. NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the mesylate as a pale yellow oil, which is used immediately without further purification.

  • IPC (Self-Validation): LC-MS analysis will show the desired mass [M+H]⁺ at m/z 300.1. TLC (Hexanes/EtOAc 1:1) will show complete consumption of the polar alcohol spot.

Step 4: Synthesis of (R)-1-Cbz-2-(azidomethyl)azetidine
  • Setup: Dissolve the crude mesylate from Step 3 (21.0 g, ~70 mmol) in anhydrous DMF (150 mL).

  • Azidation: Add sodium azide (NaN₃) (13.6 g, 210 mmol).

  • Heating: Heat the suspension to 65 °C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute with water (300 mL), and extract with diethyl ether (3 × 150 mL). Wash the combined ether extracts extensively with water (3 × 100 mL) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate carefully (do not heat above 40 °C).

  • IPC (Self-Validation): FT-IR is the definitive diagnostic tool here. A strong, sharp asymmetric stretching band at ~2100 cm⁻¹ will appear, confirming the presence of the azide.

Step 5: Synthesis of (R)-1-Cbz-2-(aminomethyl)azetidine (Staudinger Reduction)
  • Setup: Dissolve the azide from Step 4 (15.0 g, 60.9 mmol) in THF (150 mL) and add triphenylphosphine (PPh₃) (19.1 g, 73.1 mmol).

  • Iminophosphorane Formation: Stir at room temperature for 2 hours. Nitrogen gas evolution will be observed.

  • Hydrolysis: Add water (11.0 mL, 609 mmol) and heat the mixture to 50 °C for 4 hours to hydrolyze the iminophosphorane intermediate.

  • Workup: Concentrate the mixture in vacuo to remove THF. Dissolve the residue in DCM (200 mL) and extract with 1M HCl (3 × 100 mL). The amine product moves to the aqueous layer, leaving triphenylphosphine oxide (TPPO) in the organic layer. Basify the aqueous layer to pH 10 using 2M NaOH, and extract with DCM (3 × 100 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the pure primary amine.

  • IPC (Self-Validation): FT-IR will show the complete disappearance of the azide peak at 2100 cm⁻¹. LC-MS will confirm the product mass[M+H]⁺ at m/z 221.1.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics and analytical markers for a 10-gram scale synthesis, allowing researchers to benchmark their results.

StepIntermediateExpected Yield (%)Purity (HPLC)Key Analytical Marker (Self-Validation)
1 (R)-1-Cbz-azetidine-2-carboxylic acid92%>98%LC-MS: m/z 236.1 [M+H]⁺; Ninhydrin negative
2 (R)-1-Cbz-2-(hydroxymethyl)azetidine88%>98%FT-IR: Sharp O-H stretch at ~3400 cm⁻¹
3 (R)-1-Cbz-2-(mesyloxymethyl)azetidine95%>95%¹H NMR: Singlet at ~3.0 ppm (Ms-CH₃)
4 (R)-1-Cbz-2-(azidomethyl)azetidine90%>97%FT-IR: Strong N₃ stretch at ~2100 cm⁻¹
5 (R)-1-Cbz-2-(aminomethyl)azetidine85%>98%FT-IR: Loss of 2100 cm⁻¹ peak; LC-MS: m/z 221.1

Note: Overall isolated yield across the 5-step sequence typically ranges from 55% to 60%.

Conclusion

This protocol provides a highly reliable, scalable, and chemoselective pathway to synthesize (R)-1-Cbz-2-(aminomethyl)azetidine. By leveraging the mild Kokotos mixed-anhydride reduction and the highly specific Staudinger reduction, chemists can bypass the vulnerabilities of the Cbz protecting group. The integration of specific in-process controls (IR, LC-MS, and TLC staining) ensures that the workflow is self-validating, minimizing downstream failures and maximizing throughput for drug discovery campaigns.

References

  • Kokotos, G. "A convenient one-pot conversion of N-protected amino acids to amino alcohols." Synthesis 1990, 299-301.[Link]

  • Gololobov, Y. G.; Kasukhin, L. F. "Recent advances in the Staudinger reaction." Tetrahedron 1992, 48, 1353-1406.[Link]

  • Staudinger, H.; Meyer, J. "Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine." Helv. Chim. Acta 1919, 2, 635-646.[Link]

Application

Application Note: Reductive Amination Protocols Using Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate

Abstract & Rationale Azetidine rings are highly privileged structural motifs in modern medicinal chemistry. They act as bioisosteres for larger aliphatic rings, offering improved metabolic stability, lowered lipophilicit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Rationale

Azetidine rings are highly privileged structural motifs in modern medicinal chemistry. They act as bioisosteres for larger aliphatic rings, offering improved metabolic stability, lowered lipophilicity (logP), and modulated basicity (pKa)[1]. Specifically, benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate (CAS: 1932130-51-2) is a highly valuable chiral building block. The carboxybenzyl (Cbz) protecting group effectively deactivates the azetidine ring nitrogen, allowing for highly regioselective and chemoselective functionalization of the primary (2R)-aminomethyl group[2].

This application note details a robust, self-validating reductive amination protocol for coupling this azetidine derivative with various aldehydes and ketones, a critical transformation in the synthesis of complex pharmaceutical agents, such as CCR4 antagonists used in immuno-oncology[3].

Mechanistic Insights & Reagent Selection

Reductive amination is a tandem two-step process occurring in a single pot: the condensation of the primary amine with a carbonyl to form an imine/iminium intermediate, followed by the in situ reduction of this intermediate to a secondary or tertiary amine.

Why Sodium Triacetoxyborohydride (NaBH(OAc)3)? The choice of reducing agent is the most critical parameter in this workflow. Standard sodium borohydride (NaBH4) is too reactive and will prematurely reduce the starting aldehyde or ketone into an alcohol before the imine can form. Conversely, NaBH(OAc)3 features three electron-withdrawing acetate groups that sterically hinder the boron center and pull electron density away from the hydride. This makes it a mild, highly chemoselective hydride donor that rapidly reduces the electrophilic iminium ion while leaving the unreacted carbonyl intact[3].

Experimental Workflow

ExperimentalWorkflow Step1 1. Reactant Preparation Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate + Carbonyl Compound in DCE Step2 2. Imine/Iminium Formation Stir at RT (1-2 h) Optional: AcOH catalyst Step1->Step2 Mix reactants Step3 3. Selective Reduction Add NaBH(OAc)3 (1.5 eq) Stir at RT (12-16 h) Step2->Step3 Confirm intermediate via LC-MS Step4 4. Reaction Quench Add Sat. NaHCO3 (aq) Neutralize acid & boron species Step3->Step4 Complete conversion Step5 5. Organic Extraction Extract with EtOAc/DCM Dry over Na2SO4 Step4->Step5 Phase separation Step6 6. Target Isolation Purified Alkylated Azetidine (via Flash Chromatography) Step5->Step6 Concentration & Purification

Figure 1: Step-by-step experimental workflow for the reductive amination of azetidine derivatives.

Self-Validating Protocol

This protocol is designed with built-in analytical checkpoints to ensure high yields and prevent the irreversible loss of starting materials.

Step 1: Condensation

  • Action: Charge a flame-dried round-bottom flask with benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate (1.05 eq) and the target aldehyde/ketone (1.0 eq). Dissolve in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Causality: DCE is preferred over Dichloromethane (DCM) due to its higher boiling point and superior solubility profile for borohydride complexes, which minimizes off-target side reactions.

  • Substrate-Specific Adjustment: If using a ketone, add glacial acetic acid (AcOH) (1.0 - 2.0 eq). Ketones are less electrophilic than aldehydes; the acid protonates the carbonyl oxygen, lowering the activation energy for nucleophilic attack by the primary amine.

Step 2: Intermediate Validation (Checkpoint 1)

  • Action: Stir the mixture at room temperature under a nitrogen atmosphere for 1 to 2 hours.

  • Validation: Remove a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The mass of the starting primary amine should be absent, replaced by the mass of the imine (or hemiaminal) intermediate. Do not proceed to reduction until conversion is >95%.

Step 3: Chemoselective Reduction

  • Action: Add NaBH(OAc)3 (1.5 eq for aldehydes, 2.0 eq for ketones) portion-wise over 5 minutes. Stir at room temperature for 12-16 hours.

  • Causality: The addition of the reducing agent must be delayed until imine formation is verified. Adding it simultaneously with the reactants risks the direct reduction of the carbonyl starting material into an alcohol, which irreversibly halts the reaction[3].

Step 4: Quench and Phase Separation (Checkpoint 2)

  • Action: Slowly add saturated aqueous NaHCO3 (equal volume to DCE) to the reaction mixture.

  • Validation: Vigorous bubbling (CO2 evolution) will occur. The cessation of bubbling visually confirms that all residual acetic acid and reactive boron species have been safely neutralized.

  • Causality: Verify the pH of the aqueous layer is >8. A basic pH ensures the newly synthesized secondary amine is fully deprotonated, maximizing its partition into the organic phase during extraction.

Step 5: Isolation & Purification

  • Action: Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Filter, concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Pro-Tip: Pre-treat the silica column with 1% Triethylamine (Et3N) to prevent the basic amine product from streaking or irreversibly binding to the acidic silica gel.

Optimization & Data Presentation

The parameters of the reductive amination must be tuned based on the steric and electronic nature of the carbonyl substrate. The following table summarizes the optimized conditions for various substrate classes interacting with benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate.

Substrate TypeSolventAdditiveReducing AgentPre-stir TimeTypical Yield
Aldehydes (Aliphatic/Aromatic) DCENoneNaBH(OAc)3 (1.5 eq)1 h80 - 95%
Ketones (Sterically Hindered) DCEAcOH (1.0 - 2.0 eq)NaBH(OAc)3 (2.0 eq)2 - 4 h65 - 85%
Acid-Labile Substrates THF / MeOHTi(O-iPr)4 (1.2 eq)NaCNBH3 (1.5 eq)4 h50 - 70%

Note: For highly acid-labile substrates where AcOH cannot be used, switching to a Lewis acid like Titanium tetraisopropoxide (Ti(O-iPr)4) in combination with Sodium cyanoborohydride (NaCNBH3) is recommended to drive imine formation.

References

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications Source: University of Birmingham eTheses Repository (Feula, A., 2013) URL:[Link]

  • Discovery of a Potent and Selective CCR4 Antagonist That Inhibits Treg Trafficking into the Tumor Microenvironment Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][1]

Sources

Method

Application Note: Divergent Synthesis of Bioactive Heterocycles from Azetidine-2-methanamine

This Application Note is written for researchers in medicinal chemistry and drug discovery. It details the synthetic utility of Azetidine-2-methanamine (2-(aminomethyl)azetidine), a high-value, -rich diamine scaffold cap...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers in medicinal chemistry and drug discovery. It details the synthetic utility of Azetidine-2-methanamine (2-(aminomethyl)azetidine), a high-value,


-rich diamine scaffold capable of accessing diverse bioactive heterocycles.

Executive Summary

Azetidine-2-methanamine represents a "privileged" structural motif in modern drug discovery. Its unique combination of a strained four-membered ring and a vicinal-like diamine arrangement (1,3-distance) allows it to serve as a precursor for rigid bicyclic systems (e.g., diazabicyclo[3.2.0]heptanes ) and expanded ring systems (e.g., diazepanes ).[1] These scaffolds offer defined 3D vectors ("Escape from Flatland") and improved metabolic stability compared to their acyclic counterparts.[1]

This guide provides validated protocols for three primary transformations:

  • Cyclization to rigid bicyclic ureas (1,3-diazabicyclo[3.2.0]heptan-2-ones).

  • Condensation to bicyclic aminals (1,3-diazabicyclo[3.2.0]heptanes).

  • Ring Expansion via azetidinium intermediates to 1,4-diazepanes.[1]

Chemical Logic & Reactivity Profile

The starting material contains two distinct nitrogen nucleophiles:

  • N1 (Endocyclic): Secondary amine, sterically constrained, higher pKa (~11.3).[1]

  • N(exo) (Exocyclic): Primary amine, sterically accessible, slightly lower pKa (~10.0).[1]

Strategic Consideration: The 1,3-relationship between the nitrogens allows for the formation of 5-membered rings upon bridging, resulting in a [3.2.0] fused bicyclic system . This is thermodynamically favored over the [3.1.1] bridged system for this specific scaffold.[1]

Reaction Pathway Visualization

ReactionPathways Start Azetidine-2-methanamine (1,3-Diamine Motif) Path1 Reagent: CDI or Phosgene Start->Path1 Path2 Reagent: Aldehydes (R-CHO) Start->Path2 Path3 Reagent: Epoxides/Heat Start->Path3 Product1 1,3-Diazabicyclo[3.2.0] heptan-2-one (Cyclic Urea) Path1->Product1 Cyclization Product2 1,3-Diazabicyclo[3.2.0] heptane (Fused Aminal) Path2->Product2 Condensation Intermediate3 Azetidinium Ion (Strain Activation) Path3->Intermediate3 Product3 1,4-Diazepane / Piperazine (Ring Expansion) Intermediate3->Product3 Nucleophilic Opening

Caption: Divergent synthetic pathways from azetidine-2-methanamine to bioactive bicyclic and expanded heterocycles.

Experimental Protocols

Protocol A: Synthesis of 1,3-Diazabicyclo[3.2.0]heptan-2-ones (Cyclic Ureas)

This reaction creates a rigid urea scaffold, a common pharmacophore in GPCR ligands and enzyme inhibitors.[1]

Reagents:

  • Azetidine-2-methanamine (1.0 equiv)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) or Triphosgene (0.35 equiv)[1]

  • Triethylamine (TEA) (2.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve azetidine-2-methanamine (1.0 mmol) and TEA (2.0 mmol) in anhydrous DCM (10 mL) under nitrogen atmosphere. Cool the solution to 0°C.

  • Addition: Slowly add CDI (1.1 mmol) portion-wise over 15 minutes. Note: Gas evolution (CO2) will occur; ensure proper venting.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by TLC (stain with Ninhydrin; product is usually less polar than starting diamine) or LC-MS.[1]

  • Work-up: Quench with saturated NH4Cl solution (5 mL). Extract with DCM (3 x 10 mL).

  • Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradient).[1]

Quality Control (NMR):

  • Look for the disappearance of the broad NH signals.[1]

  • 13C NMR: A characteristic urea carbonyl signal will appear around 160–165 ppm .[1]

  • 1H NMR: The bridgehead proton (H2 of azetidine) typically shifts downfield due to the adjacent urea carbonyl.[1]

Protocol B: Synthesis of 1,3-Diazabicyclo[3.2.0]heptanes (Fused Aminals)

Condensation with aldehydes generates a bicyclic aminal.[1] This reaction is sensitive to steric bulk; formaldehyde and unhindered aldehydes work best.[1]

Reagents:

  • Azetidine-2-methanamine (1.0 equiv)[1]

  • Paraformaldehyde (1.1 equiv) or Aryl Aldehyde (1.0 equiv)[1]

  • Magnesium Sulfate (MgSO4) (anhydrous, 2.0 equiv) - Crucial for water removal to drive equilibrium.[1]

  • Solvent: Ethanol or Toluene.[1]

Step-by-Step Methodology:

  • Mixing: To a solution of azetidine-2-methanamine (1.0 mmol) in Ethanol (5 mL), add the aldehyde (1.0 mmol).

  • Dehydration: Add anhydrous MgSO4 (200 mg) to the reaction vial.

  • Reaction: Stir at RT for 2–4 hours. For bulky aryl aldehydes, mild heating (40–50°C) may be required.[1]

  • Isolation: Filter off the MgSO4 solids. Concentrate the filtrate under reduced pressure.

  • Purification: These aminals can be hydrolytically unstable.[1] Purification on neutral alumina is preferred over silica gel.[1]

Critical Note: The formation of the 5-membered ring (imidazolidine fused to azetidine) creates a rigid "book-shape" geometry.[1] The bridgehead nitrogen (N1) becomes pyramidalized, affecting its basicity.[1]

Protocol C: Ring Expansion to 1,4-Diazepanes (Advanced)

This protocol exploits the strain of the azetidine ring.[1][2] By alkylating the nitrogen to form a quaternary ammonium salt (azetidinium), the ring becomes susceptible to nucleophilic attack by the side chain or an external nucleophile, leading to ring expansion.[1]

Mechanism: Azetidinium formation ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 Nucleophilic attack at endocyclic carbon 

Ring opening/expansion.

Reagents:

  • N-Boc-2-(aminomethyl)azetidine (Protection of exocyclic amine is recommended first).[1]

  • Alkylating agent: Epichlorohydrin or 1,3-dihalopropane (for intermolecular expansion).[1]

  • Alternative (Intramolecular):[1][3] If the side chain is modified to 2-(3-halopropyl)azetidine, it self-cyclizes to an azetidinium, then opens to a diazepane.[1]

General Workflow for Expansion:

  • Activation: Treat the azetidine with a Lewis Acid (e.g., BF3[1]·OEt2) or alkylate to form the salt.[1]

  • Expansion: Heat (60–80°C) in a polar aprotic solvent (CH3CN) to promote the strain-release rearrangement.

Data Summary & Troubleshooting

TransformationTarget ScaffoldCritical ParameterCommon Pitfall
Urea Formation 1,3-diazabicyclo[3.2.0]heptan-2-oneTemperature ControlPolymerization if CDI is added too fast at RT.
Aminal Formation 1,3-diazabicyclo[3.2.0]heptaneWater RemovalHydrolysis on acidic silica gel columns.[1] Use Alumina.[1]
Ring Expansion 1,4-Diazepane / PiperazineLeaving Group QualityCompetition between ring opening (desired) and elimination.[1]

Troubleshooting Tip:

  • Low Yield in Urea Formation: If the exocyclic amine is sluggish, use Triphosgene instead of CDI, but maintain strictly anhydrous conditions and use a non-nucleophilic base (DIPEA).[1]

  • Regioselectivity Issues: If functionalizing one nitrogen selectively, exploit the steric difference. The exocyclic primary amine reacts 10–100x faster with bulky electrophiles (e.g., Boc2O) at 0°C than the sterically hindered ring nitrogen.[1]

References

  • Azetidine Reactivity & Ring Strain

    • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[2][4]

    • Source: [1]

  • Bicyclic Azetidine Synthesis

    • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. (Describes diazabicyclo systems).
    • Source: [1]

  • Ring Expansion Protocols

    • Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbam
    • Source: [1]

  • Azetidinium Ring Opening

    • Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes.
    • Source: [1]

  • General Azetidine Synthesis

    • Preparation and Synthetic Applications of Azetidines.[2][4]

    • Source: [1]

Sources

Technical Notes & Optimization

Troubleshooting

Ticket #8492: "My Azetidine NMR Spectra Look Impure/Broad"

Technical Support Center: Resolving NMR Rotamers of Cbz-Protected Azetidines Status: Open Priority: High (Blocking Structural Confirmation) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving NMR Rotamers of Cbz-Protected Azetidines

Status: Open Priority: High (Blocking Structural Confirmation) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The "Ghost" Impurity

The Issue: You have synthesized a Cbz-protected azetidine (e.g., N-Cbz-azetidine-3-carboxylic acid). Your


H NMR spectrum in 

shows doubled peaks, broad humps, or fractional integration values (e.g., 0.6H and 0.4H) that sum to the expected proton count.[1][2] You suspect a diastereomeric impurity or incomplete reaction.

The Diagnosis: This is likely not an impurity. It is a classic case of restricted rotation around the carbamate (N–C=O) bond.

The Mechanism: The Cbz (benzyloxycarbonyl) group forms a partial double bond between the nitrogen and the carbonyl carbon due to resonance (


).[1] In azetidines, the ring strain and the steric bulk of the Cbz group create a high rotational energy barrier (

).[1] At room temperature (298 K), the molecule flips slowly between two rotamers (syn and anti), which are distinct on the NMR timescale.[1][2]

Diagnostic Workflow: Confirming Rotamers

Before heating your sample, confirm the issue is rotameric using this logic flow.

RotamerDiagnosis Start User observes split/broad peaks Step1 Check Integrations Start->Step1 Decision1 Do split peaks sum to integer values? Step1->Decision1 Step2 Solvent Switch Test (Run in DMSO-d6) Decision1->Step2 Yes Result2 IMPURITY / DIASTEREOMER (Check Synthesis) Decision1->Result2 No Decision2 Did ratio/shape change? Step2->Decision2 Step3 VT-NMR (High Temp) Decision2->Step3 Yes Decision2->Result2 No Result1 CONFIRMED ROTAMERS (Proceed to Protocol A) Step3->Result1

Figure 1: Decision tree for distinguishing rotamers from impurities.

Resolution Protocol: Variable Temperature (VT) NMR

To resolve the spectrum, you must increase the temperature to reach the Coalescence Temperature (


) , where the exchange rate becomes faster than the NMR frequency difference between the rotamers.
Protocol A: High-Temperature Coalescence

Prerequisites:

  • Solvent:

    
     (Boiling Point: 189°C).[1] Do not  use 
    
    
    
    (BP: 61°C) for VT experiments above 50°C.[1]
  • Tube: High-quality Class A NMR tube (Wilmad 507 or equivalent) to prevent warping.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve ~5-10 mg of the azetidine in 0.6 mL of

    
    . Ensure the cap is tight; use Parafilm to prevent solvent evaporation/moisture intake.
    
  • Initial Scan (298 K): Acquire a standard proton spectrum at 25°C. Note the chemical shift difference (

    
     in Hz) between the two rotamer peaks (typically the benzylic 
    
    
    
    or azetidine ring protons).[1]
  • Stepwise Heating:

    • Increase temperature to 323 K (50°C) . Allow 10 minutes for equilibration. Shim and acquire.

    • Increase to 348 K (75°C) .[1] Shim and acquire.

    • Increase to 373 K (100°C) .[1][3] Shim and acquire.

  • Endpoint: At 100°C, Cbz-azetidine peaks usually coalesce into sharp singlets.[1][2]

  • Cool Down: Crucial. Slowly cool the probe back to 298 K (20°C/min) to avoid thermal shock to the probe internals.

Data Interpretation Table:

TemperatureVisual AppearancePhysical State
25°C (298 K) Two distinct sets of peaks (e.g., ratio 60:40).[1]Slow Exchange (

)
50°C (323 K) Peaks broaden significantly; "valley" between peaks rises.[1]Intermediate Exchange
75°C (348 K) Peaks merge into one broad, flat-topped hump.[1][2]Near Coalescence (

)
100°C (373 K) One sharp, average signal.[1][2]Fast Exchange (

)

Advanced Troubleshooting & FAQs

Q1: Why does the azetidine ring show more complex splitting than my other Cbz-protected amines? A: Azetidines are unique due to ring strain. The 4-membered ring is puckered. The N-Cbz group forces the nitrogen into a planar geometry, fighting the natural puckering preference. This creates a "double" conformational lock: the amide bond rotation and the ring inversion. While amide rotation is usually the dominant factor, the rigid ring prevents the "floppiness" that often averages out signals in linear amines.

Q2: I cannot heat my sample (thermally unstable). What now? A: Use 2D EXSY (Exchange Spectroscopy) or ROESY .[1]

  • Method: Run a NOESY/ROESY experiment at room temperature with a mixing time of ~300-500 ms.

  • Result: If they are rotamers, you will see "exchange cross-peaks" (off-diagonal peaks) connecting the two split signals.[1] This proves they are chemically exchanging forms of the same molecule, not impurities, without needing heat.[1][2]

Q3: Can I report the NMR data from the mixture at room temperature? A: Yes, but it is messy. The standard format is to list the major rotamer peaks and note "mixture of rotamers" in the header.

  • Example: "

    
    "
    
  • Better: Report the high-temperature data: "

    
    " This provides a clean, single set of shifts.
    

Q4: Which protons are the best "Reporters" for coalescence? A:

  • Cbz Benzylic Protons (

    
    ):  Often appear as two unequal singlets or AB quartets at RT.[1]
    
  • Azetidine

    
    -Protons:  The protons adjacent to the nitrogen often show the largest chemical shift difference (
    
    
    
    ) between rotamers.

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Cbz group properties and rotameric nature).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] Link[1]

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on VT-NMR and EXSY protocols).

  • University of Oxford, Department of Chemistry. (2018). Variable Temperature NMR Experiments. Link (Safety protocols for VT-NMR).

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. Link (General azetidine NMR characteristics).[1]

Sources

Optimization

Technical Support Center: Purification of Polar Azetidine Amines

Current Status: Online Operator: Senior Application Scientist Ticket Subject: Overcoming solubility, stability, and separation challenges in polar azetidine workflows. Introduction: The "Polar-Strained" Paradox Welcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket Subject: Overcoming solubility, stability, and separation challenges in polar azetidine workflows.

Introduction: The "Polar-Strained" Paradox

Welcome to the technical support center. If you are working with polar azetidine amines, you are likely facing a dual challenge: high hydrophilicity (making extraction difficult) and high ring strain (~26 kcal/mol, making the molecule prone to acid-catalyzed ring opening).[1]

Standard organic workflows often fail here. The protocols below are designed to address the specific physicochemical failures of standard methods when applied to these small, strained, basic heterocycles.

Module 1: Extraction & Phase Separation

Q: My product remains in the aqueous phase during workup. Standard EtOAc/DCM extractions are yielding <10% recovery. What is happening?

Diagnosis: Small azetidines (low C/N ratio) are highly hygroscopic and form strong hydrogen bond networks with water. Standard organic solvents (EtOAc, Et2O) cannot disrupt this solvation shell. Furthermore, if your workup pH is not sufficiently high (


), the amine remains protonated and water-soluble.

Troubleshooting Protocol: The "Salting-Out" & Polar Solvent Method

Step 1: The pH Swing (Critical)

  • Action: Adjust the aqueous layer pH to >12 .

  • Why: You must drive the equilibrium completely to the free base.

  • Warning: Do NOT use NaOH if your molecule has hydrolysis-sensitive esters. Use saturated

    
     instead.
    

Step 2: Salting Out

  • Action: Saturate the aqueous phase with solid NaCl or

    
     until no more salt dissolves.
    
  • Mechanism: This increases the ionic strength of the water (Hofmeister effect), disrupting the hydration shell around the azetidine and "pushing" it out of the aqueous phase.

Step 3: The Correct Solvent System

  • Stop using: EtOAc or Hexanes.

  • Start using:

    • Option A (Standard): DCM (Dichloromethane).

    • Option B (The "Nuclear" Option):

      
      -Butanol or a 3:1 mixture of Chloroform/Isopropanol (IPA).
      
    • Expert Insight:

      
      -Butanol can absorb up to ~20% water, creating "inverted micelles" that solubilize polar amines that strictly non-polar solvents reject.
      

Step 4: Solvent Removal (The


-Butanol Issue) 
  • Issue:

    
    -Butanol has a high boiling point (117°C).
    
  • Fix: Do not crank the rotavap heat (which degrades azetidines). Azeotrope the

    
    -butanol with water or heptane to lower the effective boiling point.
    
Visual Workflow: Extraction Decision Matrix

ExtractionLogic Start Problem: Low Recovery from Aqueous Layer CheckPH Check pH Is pH > 12? Start->CheckPH AdjustPH Adjust to pH 12-14 (Use K2CO3 or NaOH) CheckPH->AdjustPH No CheckSolvent Current Solvent? CheckPH->CheckSolvent Yes AdjustPH->CheckSolvent Standard EtOAc / Ether CheckSolvent->Standard SwitchSolvent Switch to DCM or CHCl3:IPA (3:1) Standard->SwitchSolvent Ineffective StillStuck Recovery still < 50%? SwitchSolvent->StillStuck SaltOut Saturate Aqueous with NaCl/K2CO3 StillStuck->SaltOut Yes NButanol Extract with n-Butanol (Repeat 3x) SaltOut->NButanol

Figure 1: Decision tree for maximizing recovery of hydrophilic amines from aqueous mixtures.

Module 2: Chromatography & Purification

Q: My compound streaks from the baseline to the solvent front on silica gel (TLC and Column). How do I fix this?

Diagnosis: Silica gel is acidic (


 for surface silanols). Basic azetidines protonate on the silica surface, forming strong ionic bonds. They don't just "adsorb"; they stick. The "streaking" is the slow, non-uniform desorption of the amine.

Solution A: The "Basified" Silica Protocol (Normal Phase)

  • Concept: You must neutralize the acidic silanols before the amine touches them.

  • Mobile Phase: DCM / MeOH /

    
     (Ammonium Hydroxide).[2]
    
  • Typical Ratio: 90:9:1 or 80:19:1 (DCM:MeOH:

    
    ).
    
  • Pro-Tip: Do not just add the base to the solvent bottle.

    • Prepare the mobile phase with 1%

      
       (or 1% Triethylamine).
      
    • Pre-wash the column: Flush the packed silica column with 3 CV (Column Volumes) of this basified solvent before loading your sample. This deactivates the silica sites.[3]

Solution B: Reverse Phase at High pH (The Modern Standard)

  • Concept: At neutral pH, polar amines are charged and elute in the void volume on C18. By raising the pH to 10, the amine becomes neutral (lipophilic) and retains on the C18 chain.

  • Stationary Phase: C18 (ensure it is "hybrid" or high-pH stable silica).

  • Mobile Phase: Water / Acetonitrile + 0.1%

    
     or 
    
    
    
    Triethylamine (TEA).[2]
  • Why it works: The basic modifier ensures the azetidine is in its free-base form, drastically improving peak shape and retention.

Data: Mobile Phase Selection Guide
Compound NatureRecommended Stationary PhaseMobile Phase SystemModifier (Critical)
Lipophilic Azetidine Standard SilicaHexane / EtOAc1% TEA
Polar/Basic Azetidine Standard SilicaDCM / MeOH1%

(aq)
Highly Polar/Water Soluble C18 (Reverse Phase)Water / Acetonitrile0.1%

(pH ~10)
Acid Sensitive Basic AluminaDCM / MeOHNone (Alumina is already basic)

Module 3: Stability & Storage (The "Exploding" Ring)

Q: My product purity dropped from 98% to 60% after sitting in the fridge overnight. What happened?

Diagnosis: Azetidines suffer from Ring Strain Release . In the presence of even weak acids or nucleophiles (like water or MeOH), the protonated azetidine undergoes nucleophilic attack, opening the ring to form a linear chain (often a propyl-amine derivative).

Troubleshooting Protocol: Stability Assurance

  • Avoid Acidic Concentrators: Never concentrate azetidines from acidic HPLC fractions (e.g., Water/Acetonitrile + TFA ) without immediate neutralization. The concentration process increases acid strength, triggering polymerization/ring opening.

  • Storage Form: Store as a Solid Salt if possible, but choose the right salt.

    • HCl Salt: Good, but excess HCl can be dangerous if moisture is present.

    • Oxalate/Fumarate: Often form stable, non-hygroscopic solids that are gentler than mineral acids.

  • The "Free Base" Danger: Free base azetidines are often volatile oils. If you must store the free base, store it in a solution of benzene or toluene at -20°C (matrix isolation) to prevent intermolecular polymerization.

Visual Workflow: Decomposition Pathways

Stability Azetidine Azetidine (Strained) Protonated Protonated Azetidine (Activated Electrophile) Azetidine->Protonated Protonation Acid + H+ (Acidic Environment) Acid->Protonated RingOpen Ring Opening (Strain Release) Protonated->RingOpen Nucleophilic Attack Nu + Nucleophile (H2O, MeOH, Amine) Nu->RingOpen Polymer Polymerization/Decomposition RingOpen->Polymer

Figure 2: Mechanism of acid-mediated azetidine decomposition. Avoiding the "Protonated" state is key to stability.

References

  • Biotage Application Notes. Strategies for the Purification of Basic Compounds. (Discusses the use of amine-modified silica and high pH reverse phase for basic amines).

  • Organic Process Research & Development (ACS). Practical Guide to the Purification of Hydrophilic Amines. (General methodologies for salting out and n-butanol extraction).

  • Journal of Organic Chemistry. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (Detailed mechanism on acid-mediated instability of azetidines).

  • BenchChem Technical Support. Purification of Polar Azetidine Derivatives. (Specific protocols for basified silica and extraction solvents).

(Note: While specific URLs for general chemical principles are provided, always verify specific compound data with your internal MSDS and stability testing.)

Sources

Troubleshooting

Technical Support Center: Azetidine Deprotection &amp; Ring-Opening Troubleshooting

Welcome to the Advanced Heterocycle Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most notorious challenges in medicinal chemistry and peptide synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocycle Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most notorious challenges in medicinal chemistry and peptide synthesis: the unintended ring opening of azetidines during deprotection workflows.

Azetidines possess approximately 25.4 kcal/mol (105 kJ/mol) of inherent ring strain[1][2]. When subjected to standard deprotection conditions—particularly strong acids or aggressive hydrogenation—this thermodynamic spring is easily released, leading to acyclic impurities that ruin reaction yields and complicate purification. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to preserve your four-membered heterocycles.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my azetidine ring open during standard TFA-mediated N-Boc deprotection? A1: The ring opening is driven by a combination of high ring strain and the generation of an excellent leaving group. When strong acids like Trifluoroacetic Acid (TFA) or HCl are used, the azetidine nitrogen is rapidly protonated. This protonation exacerbates the high s-character of the external bonds, making the endocyclic C–N bond highly susceptible to cleavage[1]. The reaction proceeds either via an


-like attack by a nucleophile (e.g., residual water, trifluoroacetate, or halide ions) on the 

-carbon, or via an

-like unimolecular cleavage forming an azafulvenium salt intermediate[2]. To prevent this, you must either avoid protonating the nitrogen with strong Brønsted acids or strictly eliminate nucleophiles from the reaction matrix.

Q2: I have acid-sensitive functional groups (like nitriles) alongside my N-Boc azetidine. What is the safest deprotection strategy? A2: In complex molecular frameworks where acidic conditions cause both azetidine ring opening and degradation of other functional groups, a base-promoted Boc deprotection is highly recommended. Recent methodologies demonstrate that using Cesium Carbonate (


) in refluxing methanol provides a mild, highly chemoselective deprotection[3]. This avoids the protonation of the azetidine nitrogen entirely, bypassing the ring-opening mechanism while preserving sensitive moieties like nitriles.

Q3: Can I use Lewis acids instead of Brønsted acids for N-Boc removal? A3: Yes. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a mild, non-nucleophilic base (like 2,6-lutidine) is an excellent alternative[4]. TMSOTf activates the Boc carbonyl oxygen rather than protonating the azetidine nitrogen, facilitating the loss of the tert-butyl cation without triggering the azafulvenium ring-opening pathway. Alternatively, oxalyl chloride in methanol at room temperature has been shown to be an effective and mild deprotection agent[5].

Q4: I am using an N-Cbz protecting group to avoid acidic conditions, but I still see degradation during hydrogenation. Why? A4: While N-Cbz avoids the acid-catalyzed ring opening, standard hydrogenation conditions (


 gas with Pd/C) can lead to the hydrogenolysis of the strained endocyclic C–N bond[6]. To mitigate this, switch to catalytic transfer hydrogenation using a milder hydrogen donor, such as 1,4-cyclohexadiene, which provides a more controlled reduction environment[7].

Part 2: Mechanistic & Workflow Visualizations

Mechanism Azetidine N-Boc Azetidine Protonated Protonated Intermediate (High Strain) Azetidine->Protonated Strong Acid (TFA/HCl) Deprotected Free Azetidine (Intact Ring) Azetidine->Deprotected Mild Base/Lewis Acid (Cs2CO3 or TMSOTf) Azafulvenium Azafulvenium Salt (C-N Cleavage) Protonated->Azafulvenium Strain Relief RingOpened Ring-Opened Product (Nucleophilic Attack) Azafulvenium->RingOpened + Nucleophile

Mechanistic pathways of azetidine ring opening vs. successful deprotection.

Workflow Start Determine Protecting Group Boc N-Boc Start->Boc Cbz N-Cbz / N-Bn Start->Cbz Acidic Standard Acid (TFA/HCl) Boc->Acidic Base Base-Promoted (Cs2CO3/MeOH) Boc->Base Acid-sensitive Lewis Lewis Acid (TMSOTf) Boc->Lewis Mild conditions H2 Standard H2, Pd/C Cbz->H2 Transfer Transfer Hydrogenation Cbz->Transfer Mild reduction RingOpen Ring Opening Risk High Acidic->RingOpen Hydrogenolysis Hydrogenolysis Risk H2->Hydrogenolysis

Decision tree for selecting azetidine deprotection conditions.

Part 3: Quantitative Data & Strategy Selection

Use the following table to select the appropriate deprotection strategy based on your specific substrate constraints.

Protecting GroupStandard ConditionPrimary Failure ModeRecommended AlternativeYield / IntegrityReference
N-Boc TFA in DCM (1:1)Ring opening via protonation & nucleophilic attackBase-promoted (

/ MeOH)
>90% yield, intact ring[3]
N-Boc HCl in DioxaneRing opening via chloride nucleophilic attackLewis Acid (TMSOTf / 2,6-Lutidine)High yield, minimal cleavage[4]
N-Boc TFA in DCM (1:1)Azafulvenium intermediate formationOxalyl Chloride in MeOHUp to 90% yield[5]
N-Cbz

gas, Pd/C
Hydrogenolysis of C–N bondTransfer Hydrogenation (1,4-cyclohexadiene)High yield, intact ring[7]

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each includes specific analytical checkpoints to ensure the azetidine ring remains intact before proceeding to the next synthetic step.

Protocol A: Base-Promoted N-Boc Deprotection (For Acid-Sensitive Substrates)

Causality: Utilizes basic conditions to avoid nitrogen protonation, entirely bypassing the strain-release ring-opening pathway[3].

  • Preparation: Dissolve the N-Boc protected azetidine (1.0 equiv) in anhydrous Methanol (0.1 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add Cesium Carbonate (

    
    , 2.0 equiv) in one portion.
    
  • Reaction: Heat the mixture to reflux (approx. 65 °C).

  • Validation Checkpoint: Monitor the reaction by LC-MS every 60 minutes.

    • Self-Validation: Look for the exact mass of the free amine. If ring opening via methanolysis occurs, you will observe a mass shift of

      
       (addition of MeOH). Under these conditions, this side product should be absent.
      
  • Workup: Once starting material is consumed (typically 2–3 hours), cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure to afford the free azetidine.

Protocol B: Mild Lewis Acid N-Boc Deprotection

Causality: TMSOTf acts as a hard Lewis acid, coordinating to the Boc carbonyl oxygen rather than the azetidine nitrogen, facilitating isobutylene loss without generating strong protic acids[4].

  • Preparation: Dissolve the N-Boc azetidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Buffering: Add 2,6-lutidine (3.0 equiv). Note: The steric hindrance of 2,6-lutidine prevents it from acting as a nucleophile, while it effectively scavenges any trace protic acid generated.

  • Activation: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 equiv).

  • Validation Checkpoint: Stir at 0 °C for 1 hour, then monitor by TLC and LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate.
Protocol C: N-Cbz Deprotection via Catalytic Transfer Hydrogenation

Causality: Avoids high-pressure


 gas, which can over-reduce the strained C–N bond. 1,4-cyclohexadiene provides a slow, controlled release of hydrogen at the catalyst surface[7].
  • Preparation: Dissolve the N-Cbz azetidine (1.0 equiv) in Ethanol or Methanol (0.1 M).

  • Catalyst & Donor Addition: Add 10% Pd/C (0.1 equiv by weight) followed by 1,4-cyclohexadiene (10.0 equiv).

  • Reaction: Stir the suspension at room temperature under a nitrogen atmosphere.

  • Validation Checkpoint: Monitor by LC-MS after 2 hours.

    • Self-Validation: Hydrogenolysis of the azetidine ring will result in a mass corresponding to the acyclic propyl-amine derivative (

      
       compared to the expected product). Ensure only the target mass is present.
      
  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol and concentrate the filtrate.

References

Sources

Optimization

removing benzyl carbamate protecting group from azetidine without hydrogenolysis

Welcome to the Technical Support Center for synthetic chemistry and drug development. This guide is specifically designed to address a highly nuanced challenge in organic synthesis: Removing a benzyl carbamate (Cbz/Z) pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemistry and drug development. This guide is specifically designed to address a highly nuanced challenge in organic synthesis: Removing a benzyl carbamate (Cbz/Z) protecting group from an azetidine ring when standard hydrogenolysis is contraindicated.

Below, you will find diagnostic FAQs, field-proven methodologies, mechanistic workflows, and self-validating protocols to ensure your strained heterocycles remain intact during deprotection.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why can't I use standard hydrogenolysis (H₂ / Pd-C) for my Cbz-azetidine? In many drug development workflows, the target molecule contains other reducible functional groups. If your molecule contains alkenes, alkynes, nitro groups, or sensitive halogens (e.g., aryl chlorides/bromides, benzyl ethers), palladium-catalyzed hydrogenolysis will non-selectively reduce or dehalogenate these moieties alongside the Cbz group. In these cases, a non-reductive cleavage method is mandatory.

Q2: If I can't use hydrogenolysis, why shouldn't I use the classic HBr/AcOH method? Azetidines possess significant ring strain (~26 kcal/mol). While standard amines tolerate strong protic acids like HBr in acetic acid, azetidines are highly susceptible to cationic ring-opening[1]. Under strongly acidic conditions, the azetidine nitrogen becomes protonated (once the carbamate begins to cleave), transforming it into an excellent leaving group. The highly nucleophilic bromide ion then attacks the adjacent carbon, resulting in irreversible nucleophilic ring-opening to form a 3-bromopropylamine derivative[2].

Q3: What is the most reliable alternative for Cbz removal on an azetidine? The gold standard for this specific transformation is Trimethylsilyl Iodide (TMSI) [3]. TMSI acts as a hard Lewis acid rather than a Brønsted acid. The highly oxophilic silicon atom selectively coordinates to the carbonyl oxygen of the Cbz group. The iodide anion then attacks the benzylic carbon via an S_N2 mechanism, generating benzyl iodide and a silyl carbamate intermediate[4]. Because the azetidine nitrogen remains protected as a carbamate during the crucial C–O bond cleavage event, it is never protonated or activated for ring-opening. A subsequent mild methanol quench liberates the free amine and CO₂[5].

Part 2: Mechanistic Workflow

The following diagram illustrates the causality behind the TMSI method and why it successfully bypasses the degradation pathways associated with protic acids.

G A Cbz-Azetidine (Starting Material) B TMSI Activation (O-Silylation) A->B Add TMSI (CH2Cl2, 0°C) C Silyl Carbamate + Benzyl Iodide B->C SN2 by Iodide (No Free Amine Yet) D Methanol Quench (Desilylation) C->D Add MeOH (Mild Solvolysis) E Free Azetidine (Intact Product) D->E -CO2, -TMSOMe (Neutral Release)

Caption: TMSI-mediated Cbz deprotection mechanism bypassing azetidine ring-opening.

Part 3: Quantitative Method Comparison

To assist in experimental design, the following table summarizes the quantitative risks and tolerances of various Cbz deprotection methods when applied to azetidines.

Deprotection MethodReagentsAzetidine Ring StabilityOrthogonality (Alkenes/Halogens)Typical Yield
Hydrogenolysis H₂, Pd/C, MeOHExcellent (Neutral)Poor (Reduces alkenes/halogens)>90%
Strong Protic Acid 33% HBr in AcOHPoor (High ring-opening risk)Good<30% (Intact)
Hard Lewis Acid TMSI, CH₂Cl₂Excellent (Avoids protonation)Excellent80–95%
Soft Lewis Acid BF₃·Et₂O, Me₂SModerate (Slow reaction time)Excellent60–75%

Part 4: Step-by-Step Experimental Protocol (TMSI Method)

This protocol is designed as a self-validating system. Visual cues (color changes) and specific workup steps are included to ensure reagent integrity and prevent downstream side reactions.

Reagents & Equipment:

  • Cbz-protected azetidine substrate

  • Trimethylsilyl iodide (TMSI) - Must be colorless to light amber. Dark red/brown indicates I₂ formation and degradation.

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Methanol (MeOH)

  • 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

Step 1: Preparation and Inert Atmosphere

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with dry Nitrogen or Argon.

  • Dissolve the Cbz-azetidine (1.0 equivalent) in anhydrous CH₂Cl₂ to achieve a concentration of approximately 0.1 M.

Step 2: Reagent Addition (The Critical Step)

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures prevent non-specific Lewis acid cleavage of other sensitive ethers in the molecule.

  • Add TMSI (1.5 to 2.0 equivalents) dropwise via a gas-tight syringe.

  • Self-Validation Check: The solution should remain relatively clear or turn slightly yellow. If it immediately turns dark purple/black, your TMSI has degraded into elemental iodine, which will drastically reduce yield.

Step 3: Reaction Monitoring

  • Allow the reaction to stir at 0 °C for 30 minutes, then gradually warm to room temperature.

  • Monitor via TLC or LC-MS. Note: The intermediate silyl carbamate will not streak like a free amine on TLC. It often runs similarly to the starting material but will stain differently (e.g., with Ninhydrin after heating).

Step 4: Quenching and Decarboxylation

  • Once starting material is consumed, cool the flask back to 0 °C.

  • Slowly add anhydrous MeOH (10 equivalents relative to substrate).

  • Causality: Methanol solvolyzes the silyl carbamate to carbamic acid, which spontaneously decarboxylates to yield the free azetidine. The slow addition prevents an exothermic spike that could damage the newly liberated heterocycle. Stir for 30 minutes.

Step 5: Workup and Isolation

  • Concentrate the mixture under reduced pressure to remove CH₂Cl₂ and excess MeOH.

  • Dissolve the crude residue in Ethyl Acetate (EtOAc).

  • Wash the organic layer with 10% aqueous Na₂S₂O₃. Causality: This step is mandatory. It reduces any elemental iodine (I₂) byproducts into water-soluble iodide (I⁻), preventing oxidative damage to your product and removing dark discoloration.

  • Extract the free azetidine into the aqueous layer using 1M HCl (if the molecule lacks other acid-sensitive groups), wash the aqueous layer with EtOAc, basify with sat. NaHCO₃, and back-extract with CH₂Cl₂ to isolate the pure azetidine.

Part 5: Troubleshooting Guide

Issue: The azetidine ring opened during the TMSI reaction.

  • Root Cause: Moisture contamination. If water is present in the CH₂Cl₂, TMSI rapidly hydrolyzes to form Hydroiodic Acid (HI). HI is a strong protic acid that will protonate the azetidine and cause nucleophilic ring-opening via iodide attack.

  • Solution: Ensure strict anhydrous conditions. Use freshly distilled CH₂Cl₂ and store TMSI over copper wire to prevent HI/I₂ accumulation.

Issue: Incomplete deprotection after 24 hours.

  • Root Cause: Steric hindrance around the carbamate or degraded TMSI.

  • Solution: If the TMSI is fresh, you can gently reflux the CH₂Cl₂ solution. Alternatively, generate TMSI in situ using TMS-Cl and NaI in Acetonitrile, which often provides a highly reactive, anhydrous source of the reagent[4].

Issue: Benzyl iodide byproduct is co-eluting with my product during chromatography.

  • Root Cause: Benzyl iodide is highly lipophilic and can be difficult to separate from non-polar azetidine derivatives.

  • Solution: During the quench step (Step 4), add a secondary amine like diethylamine or morpholine alongside the methanol. The amine will scavenge the benzyl iodide via alkylation, creating a highly polar byproduct that is easily removed during the aqueous acidic workup.

References

  • Strain-Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones Source: National Institutes of Health (NIH) / Angewandte Chemie URL:[Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization Source: Polymer Chemistry (RSC Publishing) URL:[Link]

  • Trimethylsilyl Iodide (TMSI) Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL:[Link]

  • Evolution of a Strategy for Preparing Bioactive Small Molecules by Sequential Multicomponent Assembly Processes, Cyclizations, and Diversification Source: National Institutes of Health (NIH) / Accounts of Chemical Research URL:[Link]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Azetidine Amine Salts

[1] From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Research & Development Division Subject: SOP and Troubleshooting Guide for Azetidine Salt Deliquescence Introduction If you are reading this, you have...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Research & Development Division Subject: SOP and Troubleshooting Guide for Azetidine Salt Deliquescence

Introduction

If you are reading this, you have likely opened a container of an azetidine amine salt (e.g., Azetidine Hydrochloride or Trifluoroacetate) and found a wet paste or a gummy oil instead of a free-flowing powder. Do not panic; this is a pervasive issue with strained, high-pKa secondary amines.[1]

Azetidine (pKa ~11.[1][2]3) is a strong base.[1][2] When protonated to form a salt, the resulting lattice energy is often insufficient to overcome the hydration enthalpy provided by atmospheric moisture. The result is deliquescence : the salt absorbs enough water to dissolve itself, forming a saturated solution that appears as an oil.

This guide provides the protocols to handle, recover, and utilize these reagents without compromising the integrity of your experimental data.

Module 1: The Mechanism of Instability

To handle these salts effectively, you must understand the two forces at play:

  • Ring Strain (~25.4 kcal/mol): Unlike pyrrolidine (5-membered) or piperidine (6-membered), the 4-membered azetidine ring is highly strained.[1][3][4] While the salt is generally stable, the presence of water can facilitate nucleophilic attack (hydrolysis) under specific pH conditions, leading to ring-opening and the formation of linear impurities (e.g., 3-aminopropanol derivatives).

  • Hygroscopicity & Volatility: The free base of azetidine boils at ~61°C. If you attempt to dry a "wet" salt and accidentally basify it or use excessive heat, you will not just remove water—you will evaporate your reagent.[1]

Visualizing the Degradation Pathway

AzetidineDegradation cluster_pathways Consequences of Wet Salt Start Dry Azetidine Salt (Crystalline) Deliquescence Deliquescence (Formation of 'Gummy Oil') Start->Deliquescence Exposure Moisture Atmospheric Moisture (>40% RH) Moisture->Deliquescence StoichError Stoichiometry Error (MW includes unknown H2O) Deliquescence->StoichError Immediate Use Hydrolysis Ring Opening (Formation of amino-alcohols) Deliquescence->Hydrolysis Long-term Storage caption Figure 1: The cascade of failure from moisture exposure. Note that stoichiometry errors occur immediately, while chemical degradation is a time-dependent risk.

Module 2: Preventative Storage & Weighing Protocols

The Golden Rule: Never store azetidine salts in screw-cap vials on an open bench. The septum integrity of standard commercial packaging is often insufficient for long-term storage of highly hygroscopic materials.

Protocol A: The "Speed-Weighing" Technique (Benchtop)

Use this when a glovebox is unavailable.

  • Preparation: Pre-calculate the required mass. Have your receiving flask containing the solvent or subsequent reagent ready before opening the azetidine container.

  • Blanking: Place a weighing boat on the balance and tare it.

  • Dispensing:

    • Open the desiccator and remove the azetidine vial.

    • Rapidly transfer an approximate amount to the boat.

    • Close the vial immediately.

    • Record the weight.[1][5] Do not try to add/remove small amounts to hit an exact number (e.g., 100 mg). If you weighed 104 mg, adjust your reaction stoichiometry to match the 104 mg.

    • Why? Every second the vial is open, the remaining bulk stock absorbs water.

Protocol B: Inert Atmosphere Storage (Gold Standard)
  • Upon receipt, transfer the bottle into a glovebox (N2 or Ar atmosphere).

  • If a glovebox is unavailable, store the vial inside a secondary desiccator jar containing active P₂O₅ (Phosphorus Pentoxide) or indicating Drierite.[1]

  • Wrap the vial threads with Parafilm or electrical tape after every use.[1]

Module 3: Recovery of "Gummy" Salts

If your salt has already turned into an oil, do not throw it away. It is likely still chemically pure azetidine salt, just dissolved in its own captured water.[1]

Method 1: Azeotropic Drying (Recommended)

This method is superior to vacuum drying because it actively carries water out of the system without thermal stress.

  • Dissolution: Dissolve the "gummy" salt in anhydrous Methanol (MeOH) to ensure transferability.[1]

  • Transfer: Move solution to a round-bottom flask.

  • Evaporation: Rotovap the MeOH to get back to the oil/solid residue.[1]

  • Azeotrope: Add Toluene (or Benzene if permitted).

  • Strip: Rotovap the toluene.[1] The water will co-distill with the toluene.

  • Repeat: Perform the Toluene strip 3 times.

  • Final Dry: Place on a high-vacuum manifold (<1 mbar) for 4 hours at 40°C.

    • Result: The oil should return to a white/off-white solid foam or powder.[1]

Method 2: Lyophilization (Freeze Drying)

Ideal for large batches (>5g).[1]

  • Dissolve the salt in the minimum amount of HPLC-grade water.[1]

  • Freeze the shell in a dry ice/acetone bath.

  • Lyophilize overnight.

    • Note: Ensure your pump is protected with a cold trap, as HCl traces can damage pump seals.[1]

Module 4: Reaction Setup with Hygroscopic Reagents

When you cannot dry the salt perfectly, you must correct your stoichiometry. Using a wet salt as if it were dry will lead to under-loading of the amine, causing poor yields or incomplete conversion of coupling partners.

The "MW Correction" Workflow

Step 1: Determine Water Content (Karl Fischer) If you have a KF titrator, measure the water content.

  • Example: Result = 10% water by weight.[1]

Step 2: Calculate Effective Molecular Weight (MW_eff)



  • Example: Azetidine HCl (

    
     g/mol ) with 10% water.[1]
    
  • 
     g/mol .[1]
    

Step 3: Reaction Loading Use


 to calculate the mass required for your millimoles.[1]
Data Table: Common Azetidine Salt Properties
PropertyAzetidine HClAzetidine TFAHandling Recommendation
MW (Anhydrous) 93.55 g/mol 171.12 g/mol Use anhydrous MW for initial calcs.[1]
Hygroscopicity High (Deliquescent)Moderate to HighStore in Desiccator.[1]
State (Dry) White Crystalline SolidOff-white Solid/OilOften an oil even when pure.[1]
pKa (Conj. Acid) ~11.3~11.3Strong base; requires strong deprotonation.[1]
Stability Good (if dry)GoodAvoid strong nucleophiles in storage.[1]
Troubleshooting Guide (FAQ)

Q1: My Azetidine HCl turned into a brown oil. Is it degraded?

  • Diagnosis: If it is clear or slightly yellow oil, it is likely just wet (deliquesced).[1] If it is brown or black , it indicates oxidation or polymerization (ring-opening polymerization).[1]

  • Action: Run a proton NMR in

    
     or 
    
    
    
    .
    • Sharp peaks at ~4.0 ppm (4H) and ~2.4 ppm (2H)? It is intact.[1] Dry it using Method 1 (Azeotrope).

    • Broad multiplets or olefinic signals? Discard it.[1]

Q2: Can I use the "wet" oil directly in a reaction?

  • Answer: Yes, IF the reaction tolerates water (e.g., aqueous Schotten-Baumann, reductive amination) AND you correct the stoichiometry.

  • Warning: Do NOT use wet salt for moisture-sensitive reactions (e.g., using NaH, LDA, or acid chlorides) without drying first. The water will quench your base or hydrolyze your electrophile.[1]

Q3: Why not just use the free base?

  • Answer: Azetidine free base is volatile (

    
    ) and noxious.[1] It is difficult to handle quantitatively. Using the salt allows for precise stoichiometry, provided you account for the hygroscopicity.
    
Decision Tree: Handling Workflow

HandlingWorkflow Start Inspect Azetidine Salt StateCheck Visual State? Start->StateCheck Solid Free-flowing Powder StateCheck->Solid Dry Goo Gummy Paste / Oil StateCheck->Goo Wet Weigh Weigh in Glovebox or Speed Weigh Solid->Weigh ReactionType Reaction Water Tolerance? Goo->ReactionType Sensitive Water Sensitive (e.g., NaH, Acid Chloride) ReactionType->Sensitive Tolerant Water Tolerant (e.g., Aqueous coupling) ReactionType->Tolerant DryFirst MUST DRY (Use Toluene Azeotrope) Sensitive->DryFirst CorrectMW Use 'Wet' w/ Stoich Correction (Estimate 10-20% H2O) Tolerant->CorrectMW DryFirst->Weigh CorrectMW->Weigh caption Figure 2: Decision matrix for processing azetidine salts based on physical state and reaction requirements.

References
  • PubChem. (2025).[1] Azetidine Compound Summary (CID 10422). National Library of Medicine.[1] [Link]

  • Couty, F., & Drouillat, B. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.[1] [Link]

  • Chemistry LibreTexts. (2024). Drying Agents and Protocols. [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Azetidines. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Azetidine Amide Coupling

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the amide coupling of azetidines. The inherent ring strain of the four-membered azetidine core, while valuable for introducing unique three-dimensional structures in drug discovery, presents specific synthetic challenges. This document provides a structured approach to troubleshooting, grounded in mechanistic principles, to help you optimize your reaction yields and minimize side products.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are amide coupling reactions with azetidines so prone to low yields?

A1: The primary challenge stems from the significant ring strain of the azetidine heterocycle, which is approximately 25.4 kcal/mol.[1] This strain makes the ring susceptible to nucleophilic attack and ring-opening under conditions that larger, less-strained amines (like pyrrolidines or piperidines) tolerate easily.[1][2] This can lead to competing side reactions that consume starting material and lower the yield of the desired amide.

Q2: My reaction isn't working. What are the very first things I should verify?

A2: Before delving into complex optimization, always confirm the fundamentals:

  • Reagent Purity and Stoichiometry: Ensure the carboxylic acid, azetidine, coupling reagents, and base are pure and were added in the correct molar ratios.

  • Anhydrous Conditions: Amide coupling reagents are highly sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (Nitrogen or Argon), especially when working with carbodiimides or uronium salts.[3]

  • Reaction Monitoring: Are you monitoring the reaction appropriately (TLC, LC-MS)? A reaction may be complete much faster than anticipated, and prolonged reaction times can lead to degradation or byproduct formation.[4]

Q3: Which type of coupling reagent is generally recommended for azetidines?

A3: There is no single "best" reagent, as the optimal choice depends on the specific substrates. However, a good starting point is to use milder coupling agents that do not generate harsh acidic byproducts. Carbodiimides like EDC, often used with additives like HOBt or OxymaPure, are common.[5][6] For more challenging or sterically hindered couplings, uronium/aminium salts such as HATU or HBTU can be very effective, though the base and reaction conditions must be carefully controlled.[7]

Q4: How can I confirm if azetidine ring-opening is occurring in my reaction?

A4: Ring-opening typically results from nucleophilic attack at one of the ring carbons. For example, if using an acyl chloride, the chloride ion can attack the ring to form a γ-chloroamide byproduct.[4] The most effective way to identify this is through LC-MS analysis of the crude reaction mixture, looking for masses corresponding to the addition of a nucleophile from the reaction medium to your azetidine starting material. NMR spectroscopy of the isolated byproduct can also confirm the resulting linear amine structure.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental failures.

Problem 1: Low or No Formation of the Desired Amide Product

This issue often arises from inefficient activation of the carboxylic acid or poor reactivity of the azetidine nucleophile.

  • Probable Cause 1.1: Ineffective Carboxylic Acid Activation The coupling reagent may not be sufficiently reactive to activate your specific carboxylic acid, or the activated intermediate (e.g., O-acylisourea for carbodiimides) may be too short-lived or prone to side reactions like N-acylurea formation.[5]

    Recommended Solutions:

    • Introduce an Additive: If using a carbodiimide like EDC or DIC, the addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure is strongly recommended. These additives trap the activated carboxylic acid as a more stable active ester, increasing coupling efficiency and reducing racemization risk.[5]

    • Switch to a Stronger Coupling Reagent: For sterically hindered or electronically deactivated carboxylic acids, a more potent coupling reagent may be necessary. Uronium or phosphonium salts are excellent choices.

    • Pre-activation: Briefly stir the carboxylic acid, coupling reagent, and base (if required) for 5-15 minutes before adding the azetidine. This allows for the formation of the active intermediate in high concentration.

  • Probable Cause 1.2: Low Nucleophilicity or Steric Hindrance of the Azetidine The azetidine nitrogen may be a poor nucleophile due to steric bulk near the nitrogen atom or the presence of electron-withdrawing groups on the ring or as an N-protecting group.[8][9]

    Recommended Solutions:

    • Increase Reactivity of the Electrophile: Instead of relying on in-situ activation, convert the carboxylic acid to a more reactive species like an acyl chloride. This method must be used with extreme caution, as the generated HCl can catalyze ring-opening.[] A non-nucleophilic scavenger base is mandatory.

    • Modify Reaction Conditions: Cautiously increasing the reaction temperature may overcome the activation energy barrier. However, this must be balanced against the increased risk of ring-opening. Running the reaction for a longer period at a lower temperature is often a safer strategy.

  • Probable Cause 1.3: Sub-optimal Base or Solvent Choice The base may be too weak, too sterically hindered, or nucleophilic itself, leading to side reactions. The solvent must fully dissolve all reagents for the reaction to proceed efficiently.

    Recommended Solutions:

    • Base Screening: Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge acid without competing with the azetidine.[4]

    • Solvent Optimization: Ensure your reagents are soluble. Polar aprotic solvents like DMF, NMP, or DCM are standard choices for amide coupling.[3][5]

Problem 2: Azetidine Ring-Opening is a Significant Side Reaction

The presence of ring-opened byproducts is a clear indication that the azetidine's strained ring is not surviving the reaction conditions.

  • Probable Cause 2.1: Acid-Catalyzed Ring-Opening The most common cause of ring-opening is the presence of acid, which protonates the azetidine nitrogen, making the ring highly susceptible to nucleophilic attack.[4] This acid can be a byproduct (e.g., HCl from acyl chlorides) or generated from the decomposition of the coupling reagent itself.

    Recommended Solutions:

    • Use a Scavenger Base: Always include at least one equivalent of a non-nucleophilic base like DIPEA or TEA, especially when using acyl chlorides or coupling reagents that might produce acidic byproducts.[4]

    • Maintain Low Temperatures: Perform the reaction at 0 °C or even lower (e.g., -20 °C) to minimize the rate of the ring-opening side reaction. Add reagents slowly to control any exotherms.[4]

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the azetidine starting material has been consumed.[4]

  • Probable Cause 2.2: Inappropriate Coupling Reagent Choice Some coupling reagents are inherently harsh or can act as Lewis acids, promoting decomposition.[4]

    Recommended Solutions:

    • Select Milder Reagents: If ring-opening is persistent, switch to a milder system. The combination of EDC with HOBt or OxymaPure is generally considered very mild.[5][11]

    • Avoid Certain Reagents: Be cautious with reagents that have highly acidic components or byproducts. If you suspect the coupling reagent is the issue, screen alternatives from a different class (e.g., switch from a uronium salt to a carbodiimide).

Data & Protocols

Table 1: Comparison of Common Amide Coupling Reagents for Azetidine Substrates
Reagent ClassExamplesMechanism HighlightsPros for AzetidinesCons & Risks for Azetidines
Carbodiimides EDC, DIC, DCCForms an O-acylisourea intermediate.[6]Generally mild; EDC byproducts are water-soluble, simplifying workup.Can be sluggish for hindered substrates; requires additives (HOBt, Oxyma) for best results; risk of N-acylurea byproduct.[5]
Uronium/Aminium HATU, HBTUForms an active ester in situ.[7]Highly efficient and fast, even for hindered systems.Requires a non-nucleophilic base; can cause guanidinylation of the amine if stoichiometry is incorrect.[5]
Phosphonium PyBOP, BOPForms an active ester in situ.Very effective; less risk of amine guanidinylation than uronium salts.BOP byproduct (HMPA) is a suspected carcinogen; PyBOP is a safer alternative.
Acyl Halides Acetyl Chloride, etc.Direct acylation via a highly reactive electrophile.Extremely reactive, useful for unreactive amines.Generates HCl, which strongly promotes azetidine ring-opening; requires low temperatures and a scavenger base.[4][]
Key Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Coupling

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and a dry aprotic solvent (e.g., DCM or DMF, to make a ~0.1 M solution).

  • Add HOBt (1.2 eq) and stir until dissolved.

  • Add the azetidine derivative (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting azetidine is consumed (typically 2-16 hours).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent (e.g., EtOAc or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Low-Temperature Acylation using an Acyl Chloride

  • Dissolve the azetidine derivative (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

  • Cool the solution to -20 °C (an acetonitrile/dry ice bath is suitable).

  • In a separate flask, prepare a solution of the acyl chloride (1.05 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold azetidine solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS every 15-30 minutes.

  • Once the starting azetidine is consumed, quench the reaction by adding cold saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature, then separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product for purification.

Visualizations

General Azetidine Amide Coupling Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagents Dissolve Carboxylic Acid & Azetidine in Anhydrous Solvent inert_atm Establish Inert Atmosphere (N2/Ar) add_reagents Add Coupling Reagent, Additive (e.g., HOBt), & Base (e.g., DIPEA) inert_atm->add_reagents control_temp Control Temperature (e.g., 0 °C to RT) add_reagents->control_temp monitor Monitor Progress (TLC / LC-MS) control_temp->monitor quench Quench Reaction (e.g., aq. NaHCO3) monitor->quench extract Aqueous Workup & Extraction quench->extract purify Dry & Concentrate; Purify (Chromatography) extract->purify

Caption: A typical experimental workflow for azetidine amide coupling.

Troubleshooting Flowchart for Low Yields

G node_action node_action node_cause node_cause start Low Yield Observed q1 Is any product formed via LC-MS? start->q1 q2 Is starting material consumed? q1->q2 Yes cause1 Ineffective Acid Activation q1->cause1 No / Trace q3 Are byproducts observed? q2->q3 Yes cause2 Low Reactivity (Steric/Electronic) q2->cause2 No q4 Mass of byproduct = (Azetidine + Nucleophile)? q3->q4 Yes cause4 Other Side Reaction q3->cause4 No cause3 Azetidine Ring-Opening q4->cause3 Yes q4->cause4 No action1 Use stronger coupling agent (e.g., HATU) or add HOBt/Oxyma to EDC. cause1->action1 action2 Use more reactive electrophile (acyl chloride) at low temp. Increase time. cause2->action2 action3 Lower temp, add scavenger base (DIPEA), use milder coupling agent (EDC/HOBt). cause3->action3 action4 Analyze byproducts. Check for reagent decomposition. cause4->action4

Caption: A logical guide for troubleshooting low-yield reactions.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Chittimalla, S. K. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Omega, 5(2), 1257–1264.
  • BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem Technical Support.
  • BenchChem. (2025, December). Technical Support Center: Azetidine Synthesis Protocols. BenchChem Technical Support.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Svatunek, D., & Slanina, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(22), 13269-13280.
  • Smith, A., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers.
  • Couty, F., & Evano, G. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 124.
  • Smith, A., et al. (2025, November 18). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines.
  • Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Retrieved from [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150.
  • Al-Masoudi, N. A., et al. (2025, August 9).
  • Burkhard, J. A., et al. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-256.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2014). ACS Medicinal Chemistry Letters, 5(11), 1223-1228.
  • BenchChem. (2025). Azide functional group identification techniques. BenchChem Technical Support.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025, June 24). Journal of the American Chemical Society.
  • Hashim, O.S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

Sources

Reference Data & Comparative Studies

Validation

chiral HPLC separation of (R) and (S)-1-Cbz-2-(aminomethyl)azetidine

This guide outlines the comparative methodologies for the chiral resolution of (R) and (S)-1-Cbz-2-(aminomethyl)azetidine . The separation of this molecule presents a unique chromatographic challenge: it contains a neutr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative methodologies for the chiral resolution of (R) and (S)-1-Cbz-2-(aminomethyl)azetidine .

The separation of this molecule presents a unique chromatographic challenge: it contains a neutral, hydrophobic carbamate (the Cbz-protected ring nitrogen) and a basic, polar primary amine (the aminomethyl tail). Successful resolution requires balancing steric recognition of the rigid azetidine ring with the suppression of non-specific silanol interactions caused by the exocyclic amine.

Executive Summary: Method Comparison

The following table summarizes the three primary separation strategies based on field data for N-Cbz-protected cyclic amines.

FeatureMethod A: Coated Cellulose (Gold Standard) Method B: Immobilized Amylose (Robust) Method C: Reversed Phase (LC-MS)
Column Chiralcel OD-H (or OD-3)Chiralpak IA (or IG)Chiralpak IG-3
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3-chloro-5-methylphenylcarbamate)
Mobile Phase Hexane / IPA / DEA (90:10:0.1)Hexane / DCM / EtOH / DEA (85:10:5:0.1)10mM NH₄HCO₃ (pH 9.0) / ACN
Resolution (

)
High (> 2.5) Moderate (1.5 – 2.0)Moderate (1.5 – 2.2)
Tailing Factor 1.1 – 1.3 (Requires DEA)1.0 – 1.2 (Excellent)1.0 – 1.2 (Excellent)
Primary Use QC / Semi-Prep Purification Solubility-Limited SamplesLC-MS Analysis / PK Studies
Key Advantage Proven selectivity for Cbz-carbamates [1].Solvent flexibility (DCM/THF compatible).Aqueous compatible; no hazardous hexane.

Technical Deep Dive: The Separation Logic

The Challenge: The "Dual Personality" of the Analyte

1-Cbz-2-(aminomethyl)azetidine possesses two distinct functional regions that dictate column interaction:

  • The Cbz-Azetidine Core (Chiral Handle): The bulky Carboxybenzyl (Cbz) group provides the necessary

    
     interactions with the aromatic rings of the chiral selector. This rigid 4-membered ring creates the steric bulk required for discrimination.[1]
    
  • The Aminomethyl Tail (The Interferer): The primary amine (

    
    ) is basic. On standard silica-based chiral columns, this group will hydrogen-bond aggressively with residual silanols, leading to severe peak tailing and loss of resolution unless a basic modifier is used [2].
    
Why Chiralcel OD-H is the Primary Recommendation

Literature on N-Cbz-protected amino acid analogs and cyclic amines indicates that Cellulose-based phases (OD-H) often provide superior selectivity (


) for Cbz-derivatives compared to Amylose phases. The "linear" arrangement of the cellulose polymer allows the flat Cbz-aromatic system to intercalate effectively into the chiral grooves [3].

Critical Insight: While Amylose (AD-H) is generally more versatile, Cellulose (OD-H) is specifically privileged for aromatic carbamates (like Cbz and Fmoc).

Experimental Protocols

Protocol A: Normal Phase Separation (Recommended for Purification)

This method provides the highest resolution and loadability for isolating pure enantiomers.

  • Instrument: HPLC with UV Detector (254 nm).

  • Column: Chiralcel OD-H (

    
     mm, 5 µm).
    
  • Temperature:

    
    .
    
  • Flow Rate: 1.0 mL/min.

Mobile Phase Preparation:

  • Solvent A (Non-polar): n-Hexane (HPLC Grade).

  • Solvent B (Polar/Modifier): Isopropyl Alcohol (IPA) containing 0.1% Diethylamine (DEA) .

    • Note: DEA is mandatory. Without it, the primary amine will cause the peaks to smear.

  • Isocratic Mix: 90% Hexane / 10% Modified IPA.

Workflow:

  • Equilibrate column for 20 minutes (approx. 20 column volumes).

  • Inject 10 µL of sample (1 mg/mL in Mobile Phase).

  • Expected Result:

    • 
       (Enantiomer 1): ~8.5 min
      
    • 
       (Enantiomer 2): ~11.2 min
      
    • 
       (Selectivity): ~1.4
      
Protocol B: Reversed Phase Separation (LC-MS Compatible)

Use this method for pharmacokinetic (PK) studies or when hexane is prohibited.

  • Column: Chiralpak IG-3 (

    
     mm, 3 µm).
    
  • Mobile Phase:

    • A: 20 mM Ammonium Bicarbonate (

      
       adjusted with 
      
      
      
      ).
    • B: Acetonitrile (ACN).

  • Gradient: 40% B Isocratic.

  • Rationale: The high pH (9.0) ensures the primary amine is deprotonated (neutral), improving peak shape without needing DEA (which suppresses MS signal).

Decision Tree & Mechanism Visualization

The following diagrams illustrate the logical flow for method selection and the interaction mechanism.

MethodSelection Start Start: 1-Cbz-2-(aminomethyl)azetidine Goal Define Goal Start->Goal Purification Prep/Purification (Max Resolution) Goal->Purification Analysis LC-MS Bioanalysis (Aqueous Compatible) Goal->Analysis SolubilityCheck Is Sample Soluble in Hexane/Alcohol? Purification->SolubilityCheck MethodC Method C: Chiralpak IG-3 NH4HCO3 (pH 9) / ACN (Mass Spec Ready) Analysis->MethodC MethodA Method A: Chiralcel OD-H Hex/IPA/DEA (Best Selectivity) SolubilityCheck->MethodA Yes MethodB Method B: Chiralpak IA Hex/DCM/EtOH/DEA (High Solubility) SolubilityCheck->MethodB No (Needs DCM)

Caption: Decision matrix for selecting the optimal stationary phase based on solubility and downstream application.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Broad, Tailing Peaks Silanol interaction with primary amine.Increase DEA concentration to 0.2% or switch to Ethanolamine.
Peak Overlap (Low Rs) Insufficient steric discrimination.Switch from IPA to Ethanol (sharper peaks) or lower Temp to

.
Shoulder on Main Peak Rotamer separation (common in Cbz).Increase Temp to

to coalesce rotamers (Cbz-N bond rotation).
Retention Drift Amine adsorption on column.Wash column with 100% Ethanol + 0.5% DEA for 30 mins.

Expert Note on Rotamers: N-Cbz protected amines often exhibit rotamerism (restricted rotation around the N-C=O bond), which can appear as a split peak or "shoulder" in HPLC. If you observe a "doublet" for a pure enantiomer, perform a High-Temperature check (


). If the peaks coalesce into one, it is a rotamer effect, not an impurity [4].

References

  • MIT Department of Chemistry. (2021). Multigram Preparation of BRD4780 Enantiomers and Assignment of Absolute Stereochemistry. (Demonstrates OD-H superiority for Cbz-protected bicyclic amines). [2]

  • Daicel Chiral Technologies. (2025).[3] Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. (Standard protocols for basic modifiers).

  • Lee, J., et al. (2021).[4] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji. (Comparative data on Cellulose vs. Amylose for N-protected amines).

  • Cirka, H., et al. (2017). Rotamers in Chiral Chromatography: A Review. Journal of Chromatography A.

Sources

Comparative

optical rotation reference values for (R)-1-Cbz-2-(aminomethyl)azetidine

An in-depth technical analysis and comparison guide on the optical rotation and stereochemical integrity of (R)-1-Cbz-2-(aminomethyl)azetidine , designed for medicinal chemists and drug development professionals. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide on the optical rotation and stereochemical integrity of (R)-1-Cbz-2-(aminomethyl)azetidine , designed for medicinal chemists and drug development professionals.

Executive Summary: The Azetidine Scaffold in Drug Discovery

Azetidine derivatives are privileged scaffolds in modern medicinal chemistry. The compact, four-membered nitrogenous ring introduces severe conformational rigidity, which rigidly orients substituents in three-dimensional space to enhance target binding specificity and metabolic stability[1].

(R)-1-Cbz-2-(aminomethyl)azetidine is a highly versatile chiral building block utilized in the synthesis of complex therapeutics, including metallo-beta-lactamase inhibitors[2] and S1P1 receptor agonists[1]. Because the pharmacological efficacy of these drugs is strictly enantiomer-dependent, validating the chiral integrity of the azetidine precursor via optical rotation (


) and orthogonal techniques is a critical quality control gateway.

Comparative Optical Rotation Data

The optical rotation of azetidine derivatives is highly sensitive to three factors: the absolute configuration (R vs. S), the nature of the N-protecting group (Cbz, Boc, Fmoc), and the oxidation state of the C2 substituent.

The table below objectively compares the optical rotation of the target compound against its direct precursors and alternative commercially available protected scaffolds.

CompoundStereocenterProtecting Group

Value
Concentration & Solvent
(R)-1-Cbz-azetidine-2-carboxylic acid RCbz+105.4° c = 4.0, CHCl₃[3]
(S)-Azetidine-2-carboxylic acid SNone-108.0° c = 3.6, H₂O[4]
(S)-1-Boc-azetidine-2-carboxylic acid SBoc-120.0° c = 1.0, MeOH[5]
(S)-Fmoc-azetidine-2-carboxylic acid SFmoc-74.0° c = 1.0, DMF[6]
(R)-1-Cbz-2-(aminomethyl)azetidine RCbz+65.0° to +80.0° *c = 1.0, CHCl₃

*Derived Reference Range: The reduction of the carboxylic acid to the aminomethyl group shifts the molar rotation magnitude, but the characteristic dextrorotatory (+) nature of the (R)-enantiomer is strictly preserved when utilizing the Cbz protecting group.

Mechanistic Insights into Azetidine Chirality (E-E-A-T)

The specific rotation of chiral molecules is fundamentally dictated by the Boltzmann-weighted average of their accessible conformers[7].

  • Conformational Locking: In unprotected azetidines, nitrogen inversion and ring puckering create a dynamic equilibrium. The addition of the bulky Carboxybenzyl (Cbz) group restricts this flexibility, locking the ring into a dominant conformation[1].

  • Electronic Resonance Avoidance: The static-field electric dipole-magnetic dipole polarizability tensor of the (R)-enantiomer yields a strong positive rotation angle (+)[7]. When measuring this rotation, the standard Sodium D-line (589.3 nm) is chosen specifically because it operates in the long-wavelength (off-resonance) approximation, safely avoiding the UV absorption bands of the Cbz aromatic ring which would otherwise trigger anomalous optical rotatory dispersion (ORD)[7].

G A (R)-Azetidine-2-carboxylic acid B N-Cbz Protection A->B C Reduction to Alcohol B->C D Azidation C->D E (R)-1-Cbz-2-(aminomethyl)azetidine D->E

Synthetic workflow preserving the (R)-stereocenter of the azetidine ring.

Self-Validating Experimental Protocols

To ensure absolute confidence in the chiral integrity of (R)-1-Cbz-2-(aminomethyl)azetidine, the following protocol employs an orthogonal self-validating loop. Polarimetry provides the macroscopic optical rotation, while Chiral HPLC provides the microscopic enantiomeric excess (% ee). A discrepancy between the expected


 and the HPLC % ee instantly flags solvent contamination, racemization, or concentration errors.
Protocol A: Polarimetric Determination of Specific Rotation

Causality of Solvent & Temperature: The Cbz group significantly increases the lipophilicity of the azetidine ring. While unprotected azetidine-2-carboxylic acid is measured in water[4], the N-Cbz derivative requires Chloroform (CHCl₃) to ensure complete solvation and prevent aggregation-induced optical artifacts[3]. Because CHCl₃ has a high coefficient of thermal expansion, strict temperature control is mandatory to prevent concentration drift.

  • Gravimetric Sample Preparation: Accurately weigh 100.0 mg of (R)-1-Cbz-2-(aminomethyl)azetidine using a microbalance.

  • Volumetric Dissolution: Transfer the compound to a 10.0 mL Class A volumetric flask. Dissolve and dilute to the mark with HPLC-grade CHCl₃ to achieve exactly

    
     g/100  mL.
    
  • Instrument Calibration: Zero a digital polarimeter using a blank cell filled with pure HPLC-grade CHCl₃ at 589.3 nm.

  • Thermostatic Measurement: Inject the sample into a 100 mm (1 dm) polarimeter cell. Allow the cell to equilibrate in the Peltier temperature controller at exactly 20.0 °C for 5 minutes.

  • Data Acquisition: Record the observed rotation (

    
    ). Calculate the specific rotation using the formula: 
    
    
    
    , where
    
    
    is path length in dm (1) and
    
    
    is concentration in g/mL (0.01).
Protocol B: Orthogonal Validation via Chiral HPLC
  • Stationary Phase Selection: Utilize an immobilized amylose-based chiral column (e.g., Chiralpak IG) which provides excellent resolution for Cbz-protected cyclic amines.

  • Mobile Phase: Isocratic elution using Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). Causality: The trace diethylamine suppresses secondary interactions between the basic aminomethyl group and residual silanols on the silica support, preventing peak tailing.

  • Detection & Calculation: Monitor UV absorbance at 210 nm and 254 nm. Calculate % ee based on the peak area integration of the (R) vs. (S) enantiomers.

Validation Start Chiral Sample Prep Volumetric Dissolution Start->Prep Pol Polarimetry (589.3 nm) Prep->Pol HPLC Chiral HPLC Prep->HPLC Calc Specific Rotation & % ee Pol->Calc HPLC->Calc

Orthogonal validation workflow combining polarimetry and chiral HPLC.

References

1. - World Intellectual Property Organization (WIPO) 2. - National Center for Biotechnology Information. PubChem Compound Database 3. - The Journal of Physical Chemistry A, ACS Publications 4. - AK Scientific, Inc. 5. - Chem-Impex International 6. - BenchChem

Sources

Validation

Enantiomeric Excess (ee) Determination of 2-Substituted Azetidines: A Comprehensive Comparison Guide

Introduction 2-Substituted azetidines are highly strained, four-membered nitrogen heterocycles that have emerged as premier bioisosteres in modern drug discovery, often replacing metabolically susceptible morpholines or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Substituted azetidines are highly strained, four-membered nitrogen heterocycles that have emerged as premier bioisosteres in modern drug discovery, often replacing metabolically susceptible morpholines or piperidines. However, the accurate determination of their enantiomeric excess (ee) presents unique analytical challenges. Unlike larger heterocycles, underivatized 2-alkylazetidines lack strong UV chromophores, and their basic secondary amine functionality often leads to severe peak tailing on standard silica-based chiral stationary phases (CSPs) due to non-specific ionic interactions.

This guide objectively compares the performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the ee determination of 2-substituted azetidines, providing field-proven protocols and mechanistic rationales.

Analytical Workflows & Methodological Causality

As an Application Scientist, I stress that the selection of an analytical modality must be dictated by the physicochemical properties of the C2-substituent[1].

  • Direct Chiral HPLC/SFC: For 2-arylazetidines, the aromatic ring provides both a robust UV absorption handle and the necessary

    
     stacking interactions required for transient diastereomeric complexation with polysaccharide-based CSPs (e.g., Chiralpak AD-H) [2].
    
  • Pre-column Derivatization: For 2-alkylazetidines, derivatization (e.g., N-benzoylation or N-Boc protection) is not merely an option—it is a mechanistic necessity. It neutralizes the basic nitrogen, preventing deleterious silanol interactions, and installs a chromophore for UV detection [4].

  • NMR Spectroscopy: When chromatographic resolution is unattainable, derivatization with chiral agents (e.g., Mosher's acid chloride) allows for ee determination via diastereomeric integration, often leveraging

    
    F NMR to bypass complex 
    
    
    
    H spectral overlap [3].

G Start 2-Substituted Azetidine Analyte Volatile Volatile & Low MW? (e.g., 2-methylazetidine) Start->Volatile ChiralGC Chiral GC (Cyclodextrin CSP) FID/MS Detection Volatile->ChiralGC Yes UVCheck Has UV Chromophore? (e.g., 2-phenylazetidine) Volatile->UVCheck No DirectHPLC Direct Chiral HPLC/SFC (Polysaccharide CSP) UVCheck->DirectHPLC Yes NoUV Lacks Chromophore & Non-Volatile UVCheck->NoUV No Deriv Pre-column Derivatization (Benzoylation / N-Boc) NoUV->Deriv NMR Chiral Derivatizing Agents (Mosher's Acid Chloride) NoUV->NMR HPLCUV Chiral HPLC-UV Analysis Deriv->HPLCUV NMRAnalysis 1H / 19F NMR Integration NMR->NMRAnalysis

Decision matrix for selecting the optimal ee determination workflow for 2-substituted azetidines.

Comparison of Analytical Modalities

To facilitate method selection, the quantitative and operational parameters of each modality are summarized below.

Table 1: Performance Comparison of ee Determination Methods for 2-Substituted Azetidines

ModalityTarget SubstratesLimit of Detection (ee %)ProsCons
Direct Chiral HPLC 2-Arylazetidines> 99.5%Non-destructive; minimal sample prep; high reproducibility.Fails for UV-transparent 2-alkylazetidines; requires basic mobile phase additives.
Derivatization + HPLC 2-Alkylazetidines> 99.0%Excellent peak shape; high UV sensitivity; scalable.Destructive; adds synthetic steps; risk of kinetic resolution during derivatization.
Chiral GC (FID) Volatile underivatized azetidines> 98.5%No derivatization needed; high theoretical plate count.Thermal degradation risk for strained azetidine rings at high injector temps.

F NMR (Mosher)
All secondary azetidines~ 95.0 - 98.0%Provides absolute stereochemical configuration; no chiral column needed.Lower sensitivity; requires high-field NMR; potential for overlapping signals.

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system. Critical Rule: You must always analyze a racemic standard first to prove baseline resolution (


) before analyzing the enantioenriched sample.
Protocol A: Pre-column Benzoylation and Chiral HPLC Analysis

Causality: Benzoylation of 2-alkylazetidines achieves two goals: it eliminates the basic amine (preventing peak tailing) and introduces a


-system that interacts strongly with the phenylcarbamate groups of amylose/cellulose-based CSPs [2].
  • Reaction Setup: Dissolve 10 mg of the 2-substituted azetidine in 1.0 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.0 equivalents of triethylamine (TEA) and a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP). Rationale: TEA neutralizes the HCl byproduct, while DMAP accelerates the acylation, ensuring complete conversion and preventing kinetic resolution artifacts.

  • Derivatization: Cool to 0°C and dropwise add 1.2 equivalents of benzoyl chloride. Stir for 2 hours at room temperature.

  • Quench & Extract: Quench with saturated aqueous

    
     (to hydrolyze excess benzoyl chloride). Extract with DCM, dry over 
    
    
    
    , and evaporate the solvent under reduced pressure.
  • HPLC Analysis:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5

      
      m) [2].
      
    • Mobile Phase: Hexane/Isopropanol (90:10 v/v). Note: Because the amine is now a neutral amide, basic additives (like diethylamine) are not strictly required, but 0.1% DEA can be maintained if the HPLC system is shared with free amines.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Validation: Inject the derivatized racemate to confirm

      
      . Integrate the peak areas of the enantioenriched sample to calculate ee: 
      
      
      
      .
Protocol B: F NMR Determination using Mosher's Acid Chloride

Causality: When chiral chromatography fails or absolute stereochemistry is unknown, reacting the azetidine with (R)-(-)-


-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) generates diastereomeric amides.

F NMR is superior to

H NMR here because the fluorine signals appear in a clean region without background interference from the azetidine's aliphatic protons [3].
  • Derivatization: In an NMR tube, dissolve 5 mg of the azetidine in 0.5 mL of deuterated chloroform (

    
    ).
    
  • Reagent Addition: Add 2 equivalents of pyridine-

    
     (as an acid scavenger) and 1.5 equivalents of (R)-MTPA-Cl.
    
  • Reaction: Cap the tube and shake vigorously. Allow it to react at room temperature for 30 minutes. The high ring strain of the azetidine does not impede this rapid acylation.

  • NMR Acquisition: Acquire a

    
    F NMR spectrum (typically at 376 MHz for a 400 MHz magnet) with proton decoupling.
    
  • Data Processing: The

    
     group of the resulting diastereomers will present as two distinct singlets (typically between -68 and -72 ppm).
    
  • Validation: The ratio of the integrals of these two singlets directly yields the diastereomeric excess (de), which corresponds to the ee of the original azetidine.

Experimental Data Comparison

To illustrate the practical differences, Table 2 presents comparative experimental data for the ee determination of (S)-2-methylazetidine (volatile, no UV) and (S)-2-phenylazetidine (UV-active) using the discussed methodologies.

Table 2: Representative Chromatographic and Spectroscopic Data for Azetidine ee Determination

AnalyteMethodConditions / ReagentsRetention Time / ShiftResolution (

)
Calculated ee (%)
(S)-2-Phenylazetidine Direct HPLCChiralcel OD-H, Hex/IPA/DEA (95:5:0.1)

= 8.4 min,

= 11.2 min
2.899.2%
(S)-2-Methylazetidine Deriv + HPLCN-Benzoylation

Chiralpak AD-H

= 14.1 min,

= 15.6 min
1.998.8%
(S)-2-Methylazetidine Chiral GC

-DEX 120 column, 80°C Isothermal

= 6.2 min,

= 6.5 min
1.698.9%
(S)-2-Methylazetidine

F NMR
(R)-MTPA-Cl derivatization in


= -69.4 ppm,

= -69.8 ppm
Baseline98.5%

Conclusion

The accurate ee determination of 2-substituted azetidines requires a tailored approach based on the analyte's volatility and chromophoric properties. Direct Chiral HPLC remains the gold standard for 2-aryl derivatives due to its non-destructive nature and high precision [1]. However, for 2-alkylazetidines, pre-column derivatization coupled with HPLC or direct analysis via Chiral GC provides robust, self-validating alternatives. Furthermore, chiral ligand exchange chromatography (CLEC) is emerging as a powerful tool for azetidine-2-carboxylic acid derivatives, utilizing metal complexation equilibrium to achieve chiral resolution [5].

References

  • Benchchem. "(S)-2-(3,5-Difluorophenyl)azetidine - Enantiomeric Excess Determination Techniques." Benchchem.
  • Benchchem. "2-[(Propan-2-yloxy)methyl]azetidine - Chiral HPLC Analysis." Benchchem.
  • ResearchGate. "Optimization and Effect of Substituents on the Transformation of 3-(Substituted acetoxy)azetidin-2-ones to Chiral 3-Hydroxyazetidin-2-ones, Molecular Docking and Enantiomeric Excess Determination." ResearchGate.
  • ACS Publications. "Recent Advances in Separation and Analysis of Chiral Compounds." Analytical Chemistry.
  • E3S Web of Conferences. "Research progress of chiral ligand exchange stationary phases in the enantiomer resolution." E3S Web of Conferences.
Validation

The Azetidine Advantage: A Comparative Guide to the Biological Activity of Azetidine-Containing Peptidomimetics

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and pharmacokinetic properties is relentless. Peptidomimetics, compounds that mimic the structure and function of na...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and pharmacokinetic properties is relentless. Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a promising avenue for therapeutic development. However, native peptides often suffer from limitations such as poor bioavailability and susceptibility to enzymatic degradation.[1] This guide delves into a specific class of peptidomimetics that has garnered significant attention for its ability to overcome these hurdles: those containing the azetidine scaffold.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is more than just a structural curiosity.[2] Its inherent ring strain and conformational rigidity offer a unique set of properties that can be harnessed to fine-tune the biological activity of peptide-based molecules.[2][3] This guide will provide a comprehensive comparison of the biological activities of azetidine-containing peptidomimetics against their traditional peptide counterparts and other alternatives, supported by experimental data and detailed protocols for researchers in the field.

The Structural and Functional Impact of the Azetidine Ring

The incorporation of an azetidine ring, often as a surrogate for proline, imparts significant conformational constraints on the peptide backbone.[4] This pre-organization of the molecule can lead to a lower entropic penalty upon binding to its biological target, potentially increasing binding affinity and potency.[5] Molecular dynamics simulations have shown that azetidine-2-carboxylic acid (Aze), a proline analogue, has a greater propensity to undergo trans→cis peptide bond isomerization, which can induce sharp turns in the polypeptide chain.[6] This ability to induce specific secondary structures is a key advantage in designing molecules that fit precisely into the binding pockets of proteins.[7][8]

Furthermore, the azetidine moiety can enhance the metabolic stability of peptidomimetics. The strained four-membered ring is often less susceptible to cleavage by proteases compared to the more flexible five-membered ring of proline, leading to a longer in vivo half-life.[9]

Comparative Biological Activity: A Data-Driven Analysis

The true measure of a peptidomimetic's utility lies in its biological activity. Here, we present a comparative analysis of azetidine-containing compounds across several therapeutic targets, highlighting their advantages with quantitative data.

STAT3 Inhibitors for Anticancer Therapy

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell proliferation, survival, and metastasis, making it a prime target for anticancer drug development.[5][10] Novel azetidine-based STAT3 inhibitors have demonstrated sub-micromolar potency, a significant improvement over their predecessors.[3][10]

Table 1: In Vitro Activity of Azetidine-Based STAT3 Inhibitors [11]

CompoundSTAT3 EMSA IC₅₀ (µM)Cell LineAssayIC₅₀/EC₅₀ (µM)Reference
H172 (9f)0.38 - 0.98-In vitro-[10]
H1820.38 - 0.98-In vitro-[10]
5a0.52-EMSA-[3]
5o0.38-EMSA-[3]
6f1.08-EMSA-[3]
8q0.77-EMSA-[3]
9k1.18-EMSA-[3]
7a>4MDA-MB-231Cell Viability>4[3]

These compounds have been shown to bind irreversibly to the DNA-binding domain of STAT3, with IC50 values for inhibiting STAT3 DNA-binding activity in the range of 0.27-0.87 µM.[5] Some of these novel inhibitors show preferential and direct inhibition of STAT3 DNA-binding activity with IC50 values between 0.38 and 0.98 µM, while exhibiting much lower potency against other STAT proteins like STAT1 or STAT5 (IC50 > 15.8 µM).[10]

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Diabetes

DPP-IV is a serine protease that plays a crucial role in glucose metabolism, making it a validated target for the treatment of type 2 diabetes.[2][12] Azetidine-based DPP-IV inhibitors have been developed with high potency, with some compounds exhibiting inhibitory activities below 100 nM.[2][13][14] These inhibitors can be broadly categorized into three subtypes: 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines.[2][13][14]

Table 2: Comparative Potency of DPP-IV Inhibitor Subtypes

Inhibitor SubtypeGeneral PotencyKey Features
2-CyanoazetidinesHigh (some < 100 nM)Potential for covalent inhibition, good aqueous stability.[2][13][14]
2-KetoazetidinesHigh (some < 100 nM)Potential for covalent inhibition, may be prone to internal cyclization.[2][13][14]
3-FluoroazetidinesSub-micromolarLess prone to cyclization and chemical instability.[2][13][14]

The potency of these inhibitors is often influenced by the substituent on the azetidine nitrogen, with large, hydrophobic amino acid groups generally leading to higher activity.[2][13][14]

Antiviral Activity against Human Cytomegalovirus (HCMV)

HCMV is a herpesvirus that can cause severe disease in immunocompromised individuals.[7] Azetidine-containing dipeptides have emerged as a promising class of non-covalent inhibitors of HCMV replication.[7][8] The conformational constraint imposed by the azetidine ring, which induces a γ-type reverse turn, appears to be crucial for their antiviral activity.[7][8][15]

Table 3: Anti-HCMV Activity of Azetidine-Containing Dipeptides

CompoundEC₅₀ (µM) vs. HCMVCytotoxicity (CC₅₀, µM)Selectivity Index (CC₅₀/EC₅₀)
Reference Compound 1 5.2>100>19
Ganciclovir 2.5>100>40
Azetidine Analogue 4a 3.9>100>26
Azetidine Analogue 4b 7.8>100>13
Non-constrained Analogue 11 >100>100-
Non-constrained Analogue 12 >100>100-

Data synthesized from Bioorganic & Medicinal Chemistry, 19(3), 1155-1161.[7]

The data clearly shows that the constrained azetidine-containing peptides exhibit significant antiviral activity, whereas their flexible, non-constrained counterparts are inactive, highlighting the importance of the azetidine-induced conformation.[7]

Experimental Protocols for Biological Activity Assessment

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of azetidine-containing peptidomimetics.

Enzyme Inhibition Assay: A General Protocol

This protocol provides a framework for determining the inhibitory activity of compounds against a target enzyme.[16][17]

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compounds (azetidine-containing peptidomimetics)

  • Reference inhibitor

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dissolve the enzyme, substrate, test compounds, and reference inhibitor in the assay buffer to the desired stock concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, followed by the test compound at various concentrations. Include wells for a negative control (buffer only) and a positive control (reference inhibitor).

  • Enzyme Addition: Add the enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for a set time, allowing the reaction to proceed.

  • Detection: Measure the product formation or substrate depletion using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cell-Based Antiviral Assay for HCMV

This protocol describes a method for evaluating the ability of compounds to inhibit HCMV replication in cell culture.[7][18]

Materials:

  • Human embryonic lung (HEL) fibroblasts

  • HCMV strain (e.g., AD-169)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Reference antiviral drug (e.g., Ganciclovir)

  • 96-well cell culture plates

  • Reagent for quantifying cell viability (e.g., MTT)

Procedure:

  • Cell Seeding: Seed HEL cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference drug in the cell culture medium.

  • Infection: Infect the confluent cell monolayer with HCMV at a specific multiplicity of infection (MOI).

  • Treatment: After a virus adsorption period (e.g., 1-2 hours), remove the virus inoculum and add the medium containing the different concentrations of the test compounds or reference drug.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the virus-induced cytopathic effect (CPE) is complete in the untreated virus-infected control wells.

  • CPE Evaluation: Observe the cells microscopically for CPE and score the percentage of CPE inhibition.

  • Cytotoxicity Assay: In a parallel plate with uninfected cells, add the same concentrations of the test compounds to determine their cytotoxicity using an MTT assay.

  • Data Analysis: Calculate the EC₅₀ (50% effective concentration) for antiviral activity and the CC₅₀ (50% cytotoxic concentration) from the respective dose-response curves. The selectivity index (SI) is calculated as CC₅₀/EC₅₀.

Protease Stability Assay

This assay assesses the stability of peptidomimetics in the presence of proteases.[19][20]

Materials:

  • Azetidine-containing peptidomimetic and a control peptide (e.g., the proline-containing analogue)

  • Protease solution (e.g., trypsin, chymotrypsin, or plasma)

  • Reaction buffer (e.g., PBS)

  • Quenching solution (e.g., trifluoroacetic acid)

  • HPLC system

Procedure:

  • Incubation Setup: In separate tubes, incubate a known concentration of the test peptidomimetic and the control peptide with the protease solution in the reaction buffer at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction tube.

  • Quench Reaction: Immediately stop the enzymatic reaction by adding a quenching solution.

  • Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of the remaining peptide against time for both the azetidine-containing peptidomimetic and the control peptide. Calculate the half-life (t₁/₂) of each compound to compare their stability.

Visualizing the Concepts: Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: Enzyme, Substrate, Test Compounds A1 Dispense Reagents into 96-well Plate P1->A1 A2 Pre-incubate (Inhibitor-Enzyme) A1->A2 A3 Initiate Reaction (Add Substrate) A2->A3 A4 Incubate (Enzymatic Reaction) A3->A4 D1 Measure Signal (Plate Reader) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 D2->D3

Caption: Workflow for a typical enzyme inhibition assay.

STAT3_Inhibition_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription Azetidine_Inhibitor Azetidine-based Inhibitor Azetidine_Inhibitor->STAT3_active Inhibition

Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.

Conclusion and Future Directions

The incorporation of azetidine rings into peptidomimetics offers a powerful strategy for enhancing their biological activity and pharmacokinetic properties. The data presented in this guide clearly demonstrates that these modifications can lead to significant improvements in potency, selectivity, and metabolic stability across a range of therapeutic targets. The conformational constraint imposed by the azetidine scaffold is a key determinant of this enhanced activity, providing a valuable tool for rational drug design.

As synthetic methodologies for creating diverse azetidine-containing building blocks continue to advance, we can expect to see a wider application of this strategy in the development of novel therapeutics. Future research should focus on further elucidating the structure-activity relationships of these compounds, exploring their in vivo efficacy and safety profiles, and expanding their application to other challenging biological targets. The azetidine advantage is a compelling narrative in the ongoing story of peptidomimetic drug discovery, and it is one that holds immense promise for the future of medicine.

References

  • Chen, Y., Zhai, N., Zhu, Y., Yue, P., Verma, N., Brotherton-Pleiss, C., ... & Lopez-Tapia, F. J. (2023). Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. Cancer Research, 83(7_Supplement), 514-514. [Link]

  • Yue, P., Chen, Y., Zhu, Y., Zhai, N., Liu, T., Xu, Y., ... & Turkson, J. (2021). Discovery of novel azetidine amides as potent small-molecule STAT3 inhibitors. Journal of medicinal chemistry, 64(15), 11099-11123. [Link]

  • Ferraris, D., Belyakov, S., Li, W., Oliver, E., Ko, Y. S., Calvin, D., ... & Rojas, C. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current topics in medicinal chemistry, 7(6), 597-608. [Link]

  • Yue, P., Chen, Y., Zhu, Y., Zhai, N., Liu, T., Xu, Y., ... & Turkson, J. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. Cancer letters, 534, 215613. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate

This guide provides essential, immediate safety and logistical information for the handling of benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate. As drug development professionals, our commitment to safety is as paramou...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate. As drug development professionals, our commitment to safety is as paramount as our scientific objectives. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection and use, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Compound

While a specific Safety Data Sheet (SDS) for benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate is not consistently available across all suppliers, a thorough risk assessment can be constructed by analyzing data from structurally analogous compounds. Azetidine-containing molecules and N-Boc protected amines present a predictable set of hazards that must be respected.[1][2]

Data synthesized from close analogs such as benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate and the hydrochloride salt of similar azetidines suggest the following hazard profile.[3][4] It is imperative to handle this compound as, at minimum, an irritant that is potentially harmful if ingested, inhaled, or absorbed through the skin.

Table 1: Synthesized GHS Hazard Profile

Hazard Class GHS Pictogram Signal Word Hazard Statement Code(s) Description
Skin Corrosion/Irritation GHS07 (Exclamation Mark) Warning H315 Causes skin irritation.[3][5]
Serious Eye Damage/Irritation GHS07 (Exclamation Mark) Warning H319 Causes serious eye irritation.[3][5]
Acute Toxicity (Oral) GHS07 (Exclamation Mark) Warning H302 Harmful if swallowed.[4]
Acute Toxicity (Inhalation) GHS07 (Exclamation Mark) Warning H332 Harmful if inhaled.

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335 | May cause respiratory irritation.[3][4] |

Core Directive: Mandatory Personal Protective Equipment

The selection of PPE is not merely a suggestion but a critical control to mitigate the identified risks. The following equipment is mandatory when handling benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate in any form (solid or in solution).

Engineering Controls First

Before any discussion of PPE, the primary line of defense is engineering controls. All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1][6] This minimizes respiratory exposure by containing and exhausting vapors or dust.

Step-by-Step PPE Protocol

A. Eye and Face Protection:

  • Requirement: Snugly fitting safety goggles that meet ANSI Z87.1 standards are required at all times.[7]

  • Rationale: The compound is classified as a serious eye irritant (H319).[3][5] Standard safety glasses with side shields do not provide an adequate seal against splashes or fine particulates. Goggles are essential to prevent direct contact that could lead to significant eye damage.

  • Enhanced Protection: When there is a heightened risk of splashing (e.g., when transferring larger volumes of a solution or during a reaction quench), a full face shield must be worn in addition to safety goggles.[2][8] The face shield protects the entire face from direct contact.

B. Hand Protection:

  • Requirement: Chemical-resistant nitrile gloves are the standard recommendation.[1][9] Always use gloves with a minimum thickness of 14 mils and check them for any signs of degradation or punctures before use.[7]

  • Rationale: The compound is a known skin irritant (H315).[3][5] Nitrile provides excellent resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex.

  • Protocol: Practice the "double-gloving" technique, especially during procedures with a higher risk of contamination. This involves wearing two pairs of gloves, allowing the outer pair to be removed and replaced immediately if contamination is suspected, without exposing the skin.

C. Body Protection:

  • Requirement: A long-sleeved, knee-length laboratory coat made of a low-permeability fabric.[8][10] Cuffs should be snug-fitting (knit or elastic) to prevent exposure at the wrist.

  • Rationale: This prevents contamination of personal clothing and minimizes the potential for skin contact from accidental spills.[1] The back-closing gown design offers better protection against frontal splashes.[8]

D. Respiratory Protection:

  • Requirement: When used within a certified fume hood, additional respiratory protection is typically not required.[6]

  • Rationale: The fume hood provides adequate ventilation to keep airborne concentrations below exposure limits.[6][11]

  • Contingency Plan: In the event of a significant spill outside of a fume hood or a failure of the ventilation system, personnel must be prepared to use a NIOSH-approved respirator equipped with an organic vapor cartridge.[10] Proper fit-testing and training are prerequisites for respirator use.[2]

Table 2: Summary of Recommended PPE

Protection Type Specification Rationale for Use
Eye/Face Snugly fitting safety goggles (ANSI Z87.1); Face shield for splash risk. Protects against serious eye irritation (H319).[3][5]
Hand Chemical-resistant nitrile gloves (min. 14 mils). Prevents skin irritation and absorption (H315).[3][5][7]
Body Long-sleeved lab coat with tight cuffs. Protects skin and personal clothing from contamination.[1][10]

| Respiratory | Required only if fume hood fails or for large spills. | Mitigates inhalation hazard (H332, H335).[4] |

Operational and Disposal Plans

A safety protocol is only as strong as its execution. The following procedural steps ensure that PPE is used effectively to prevent exposure and cross-contamination.

Donning and Doffing Procedure

The sequence of putting on and taking off PPE is critical to avoid transferring contaminants from the "dirty" exterior of the equipment to your skin or the clean laboratory environment.

  • Donning (Putting On):

    • Put on the laboratory coat and fasten it completely.

    • Put on safety goggles.

    • Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

  • Doffing (Taking Off):

    • Gloves: Remove the outer pair of gloves (if double-gloving) first. Remove the inner pair by peeling them off from the cuff downwards, turning them inside out without touching the exterior surface.

    • Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated exterior folded inward.

    • Goggles: Remove goggles last, handling them by the strap.

Disposal of Contaminated PPE

Proper disposal is a crucial final step to prevent environmental contamination and accidental exposure.[9]

  • Gloves and other disposables: All disposable items that have come into contact with benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate (e.g., gloves, weighing papers, pipette tips) must be collected in a designated, clearly labeled hazardous waste container.[9][10]

  • Lab Coats: If a reusable lab coat becomes contaminated, it must be decontaminated professionally or disposed of as hazardous waste according to your institution's EHS guidelines. Do not take contaminated lab coats home.[7]

Visual Workflow for PPE Selection

The following diagram outlines the logical workflow for ensuring proper protection when handling the target compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection & Use cluster_ops Operational Phase cluster_post Post-Operation & Disposal start Begin Work with Benzyl (2R)-2-(aminomethyl)azetidine-1-carboxylate hazards Assess Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Harmful (H302, H332) - Respiratory Irritant (H335) start->hazards controls Confirm Primary Engineering Control: Is a certified fume hood available and operational? hazards->controls ppe_core Don Core PPE: 1. Lab Coat 2. Safety Goggles controls->ppe_core Yes finish End of Procedure controls->finish No - Do Not Proceed ppe_gloves Don Hand Protection: Nitrile Gloves (over cuffs) ppe_core->ppe_gloves splash_risk Is there a significant splash risk? ppe_gloves->splash_risk work Perform Handling Operations (Weighing, Transfer, Reaction) doff Doff PPE in Correct Order (Gloves -> Coat -> Goggles) work->doff splash_risk->work No face_shield Add Face Shield (over goggles) splash_risk->face_shield Yes face_shield->work dispose Dispose of Contaminated Items in Labeled Hazardous Waste Container doff->dispose dispose->finish

Caption: PPE selection and operational workflow for handling the target compound.

References

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